7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Description
This compound is a natural product found in Alpinia officinarum with data available.
Properties
IUPAC Name |
(E)-7-(4-hydroxyphenyl)-1-phenylhept-4-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c20-18(13-10-16-6-2-1-3-7-16)9-5-4-8-17-11-14-19(21)15-12-17/h1-3,5-7,9,11-12,14-15,21H,4,8,10,13H2/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCHZECKYCDVSA-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C=CCCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)/C=C/CCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235744 | |
| Record name | (4E)-7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100667-52-5 | |
| Record name | (4E)-7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100667-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4E)-7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101235744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033295 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Natural sources and isolation of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one from Alpinia species
An In-Depth Technical Guide to the Natural Sourcing and Isolation of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one from Alpinia Species
Introduction
This compound is a linear diarylheptanoid, a class of secondary metabolites characterized by a 1,7-diphenylheptane skeleton.[1][2] This specific compound, often referred to in literature as AO-1, has garnered significant scientific interest due to its potent biological activities.[3][4][5] Notably, it has demonstrated significant neuroprotective effects, particularly in models of Alzheimer's disease, where it protects neurons against amyloid-β induced toxicity.[3][4][5][6][7] Such properties position it as a promising lead compound for drug discovery and development, especially in the field of neurodegenerative disorders.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven methodology for the isolation and characterization of this compound from its primary natural source, the rhizomes of Alpinia species. We will delve into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals aiming to work with this valuable natural product.
Section 1: Natural Occurrence in Alpinia Species
The genus Alpinia, belonging to the ginger family (Zingiberaceae), is a treasure trove of phytochemical diversity, comprising approximately 230 species.[8] These plants are particularly renowned for being a rich source of diarylheptanoids, flavonoids, and terpenoids.[1][2][8][9][10][11]
The primary and most well-documented natural source of this compound is Alpinia officinarum Hance, commonly known as lesser galangal.[3][4][5][8][12][13] The compound is predominantly concentrated in the rhizomes of the plant, which have been used for centuries in traditional medicine throughout Asia.[8][12] While A. officinarum is the principal source, the remarkable chemodiversity of the Alpinia genus suggests that other species may also contain this or structurally similar diarylheptanoids.[1][2][14] This inherent chemical complexity, with numerous related compounds present in the extract, makes a robust and selective isolation strategy paramount.
Section 2: The Isolation Workflow: A Strategic Approach
The successful isolation of a target molecule from a complex natural matrix is not merely a sequence of steps but a strategic process. Each stage is designed to simplify the mixture, enriching the target compound until it can be obtained in a highly pure form. The overall workflow can be visualized as a funneling process, starting with the bulk plant material and culminating in the purified compound.
Caption: High-level overview of the isolation workflow.
Pre-Extraction: Material Preparation
Causality: The efficiency of solvent extraction is directly proportional to the surface area of the plant material exposed to the solvent. Furthermore, water content can interfere with extraction efficiency and promote microbial degradation. Therefore, drying and grinding are not preliminary chores but critical steps that dictate the success of the entire process.
Protocol:
-
Harvesting & Cleaning: Harvest fresh, healthy rhizomes of Alpinia officinarum. Wash thoroughly with water to remove soil and debris.
-
Slicing: Slice the rhizomes into thin pieces (2-3 mm) to facilitate uniform drying.
-
Drying: Shade-dry the slices for several days or use a ventilated oven at a controlled temperature (40–50°C) until brittle. Overheating can lead to the degradation of thermolabile compounds.
-
Grinding: Pulverize the dried rhizome slices into a coarse powder (e.g., 20-40 mesh) using a mechanical grinder. Store the powder in an airtight, light-proof container at room temperature.
Solvent Extraction: Choosing the Right Tool
Causality: The principle of "like dissolves like" governs solvent extraction. This compound is a moderately polar phenolic compound. The choice of solvent is a balance between maximizing the yield of the target compound and minimizing the co-extraction of undesirable matrix components.
-
Non-polar solvents (e.g., Hexane): Ineffective for extracting the target but useful for a preliminary "de-fatting" step.
-
Moderately polar solvents (e.g., Ethyl Acetate, Chloroform): Show good solubility for the target compound.[3][6][15] Ethyl acetate is often an excellent choice for extracting phenolic compounds.[15]
-
Polar solvents (e.g., Methanol, Ethanol, Acetone): Highly effective at extracting a broad range of compounds, including the target diarylheptanoid. Aqueous mixtures (e.g., 60-80%) are often superior to absolute solvents as they can better penetrate the plant cell structure.[16][17][18]
A common strategy is to start with a broad-spectrum polar solvent like ethanol or methanol to ensure complete extraction and then simplify the extract via fractionation.
Protocol (Ultrasound-Assisted Extraction):
-
Setup: Place 100 g of powdered rhizome into a 2 L Erlenmeyer flask.
-
Solvent Addition: Add 1 L of 80% aqueous ethanol (a solid-to-liquid ratio of 1:10 w/v).
-
Extraction: Place the flask in an ultrasonic bath. Sonicate at a controlled temperature (e.g., 40°C) for 30-45 minutes.[16][17] This method uses acoustic cavitation to disrupt cell walls, enhancing extraction efficiency at lower temperatures and shorter times compared to simple maceration.
-
Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat: Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at ≤50°C to obtain the crude ethanolic extract.
Liquid-Liquid Fractionation: The Great Divide
Causality: The crude extract is a complex soup of compounds with a wide range of polarities. Liquid-liquid fractionation is a powerful technique to partition these compounds into simpler groups based on their differential solubility in immiscible solvents. This step significantly reduces the complexity of the mixture, making subsequent chromatographic purification more manageable and effective.
Protocol:
-
Resuspend: Resuspend the dried crude extract (e.g., 10 g) in 500 mL of distilled water.
-
Hexane Partition: Transfer the aqueous suspension to a 1 L separatory funnel. Add 500 mL of n-hexane, shake vigorously, and allow the layers to separate. Drain the lower aqueous layer. Repeat the hexane wash two more times. This removes highly non-polar compounds like lipids and waxes. Discard the hexane fractions.
-
Ethyl Acetate Partition: To the remaining aqueous layer in the separatory funnel, add 500 mL of ethyl acetate. Shake, allow layers to separate, and collect the upper ethyl acetate layer. Repeat this extraction two more times.[15][18] this compound, being moderately polar, will preferentially partition into the ethyl acetate.
-
Concentration: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target-rich ethyl acetate fraction.
Chromatographic Purification: The Path to Purity
Causality: While fractionation provides enrichment, chromatography is essential for isolating the target compound to a high degree of purity. A multi-stage approach using orthogonal separation mechanisms (i.e., mechanisms based on different chemical principles like polarity, size, and affinity) is the most robust strategy.
Caption: Multi-stage chromatographic purification workflow.
Protocol:
-
Step 1: Silica Gel Column Chromatography (Normal Phase):
-
Packing: Prepare a silica gel (60-120 mesh) column using a slurry method with n-hexane.
-
Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the column.
-
Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc.).
-
Monitoring: Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or by staining. Pool the fractions containing the target compound.
-
-
Step 2: Sephadex LH-20 Chromatography (Size Exclusion & Adsorption):
-
Rationale: This step is highly effective for separating phenolic compounds and removing residual pigments and polymeric material.
-
Procedure: Dissolve the pooled, dried fractions from the silica gel column in a minimal amount of methanol. Load this onto a Sephadex LH-20 column pre-equilibrated with methanol. Elute isocratically with methanol, collecting fractions. Monitor via TLC or analytical HPLC. Pool the purified fractions.
-
-
Step 3: Preparative Reversed-Phase HPLC (Optional Final Polish):
-
Rationale: For achieving the highest purity (>98%), preparative RP-HPLC is the gold standard. It separates compounds based on hydrophobicity, an orthogonal mechanism to the normal-phase silica column.
-
Procedure: Dissolve the sample from the Sephadex column in the mobile phase. Inject onto a C18 preparative column. Elute with an optimized mobile phase (e.g., a mixture of acetonitrile and water), collecting the peak corresponding to the target compound.
-
Final Step: Evaporate the solvent from the final collected fraction to yield this compound as a purified solid or oil.
-
Section 3: Structural Elucidation and Quality Control
Isolation is not complete until the identity and purity of the compound are unequivocally confirmed. This is a non-negotiable step for any downstream application, from biological assays to drug development.
Physicochemical and Spectroscopic Data
The following table summarizes the key identifying properties for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₀O₂ | [13][19] |
| Molecular Weight | ~280.4 g/mol | [13][19] |
| Appearance | Typically a light-colored oil or solid | General knowledge |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][6][20] |
| Mass Spectrometry | HRESIMS [M+H]⁺ or [M-H]⁻ should correspond to the exact mass | [14][21] |
| ¹H NMR | Expect signals for two phenyl rings, an alkene, and an aliphatic chain | [12][22] |
| ¹³C NMR | Expect 19 carbon signals, including those for aromatic carbons, a carbonyl, and alkene carbons | [12][22] |
Analytical Protocols for Validation
Protocol (Purity Assessment by Analytical HPLC):
-
System: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (Solvent B) and water (with 0.1% formic acid, Solvent A).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the chromophores absorb, typically around 254 nm and 280 nm.
-
Analysis: Dissolve a small amount of the final product in methanol or mobile phase. Inject and analyze the chromatogram. Purity is calculated based on the peak area percentage of the target compound.
Protocol (Identity Confirmation):
-
Mass Spectrometry (MS): Infuse a diluted sample of the pure compound into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an exact mass measurement, confirming the molecular formula.[21]
-
Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the pure compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra. The resulting data provides the definitive structural fingerprint of the molecule, allowing for unambiguous identification by comparison with literature data.[12][21][22]
Conclusion
This guide has outlined a robust and scientifically-grounded strategy for the isolation of this compound from its most prominent natural source, Alpinia officinarum. By understanding the rationale behind each step—from material preparation and solvent selection to the implementation of an orthogonal, multi-stage chromatographic purification—researchers can confidently and efficiently obtain this high-value compound. The neuroprotective properties of this diarylheptanoid underscore its potential in pharmaceutical research. The methodologies detailed herein provide a reliable foundation for further exploration, be it for mechanistic studies, the development of therapeutic agents, or the investigation of other promising phytochemicals within the rich and diverse Alpinia genus.
References
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The Molecular Sentinel: An In-Depth Technical Guide to the Mechanism of Action of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one in Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a key pathological driver in a multitude of chronic and degenerative diseases. The diarylheptanoid 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one, a natural product isolated from the rhizomes of plants such as Alpinia officinarum and Curuma longa, has emerged as a promising neuroprotective and antioxidant agent. This technical guide provides a comprehensive analysis of the multifaceted mechanism of action of this compound in mitigating oxidative stress. We will delve into its direct antioxidant properties and its modulatory effects on critical intracellular signaling pathways, including the PI3K/mTOR, Nrf2-ARE, and NF-κB pathways. This document will further provide detailed experimental protocols for the elucidation of these mechanisms, offering a valuable resource for researchers in the fields of pharmacology, neurobiology, and drug discovery.
Introduction: The Double-Edged Sword of Cellular Respiration and the Promise of a Natural Compound
Cellular respiration, while essential for life, paradoxically generates a constant barrage of reactive oxygen species (ROS), including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While low levels of ROS are integral to cellular signaling, their overaccumulation leads to oxidative stress, a condition implicated in the pathogenesis of neurodegenerative diseases, cardiovascular disorders, and cancer.
This compound, also known as AO-1, is a diarylheptanoid that has garnered significant scientific interest for its potent biological activities.[1] Structurally, it belongs to a class of compounds renowned for their antioxidant and anti-inflammatory properties.[2] This guide will dissect the intricate mechanisms by which this compound exerts its protective effects against oxidative stress.
Direct Antioxidant Mechanisms: A First Line of Defense
The chemical structure of this compound, featuring a phenolic hydroxyl group, endows it with intrinsic antioxidant capabilities. This section explores its direct ROS scavenging and metal-chelating activities, which constitute its primary defense against oxidative insults.
Radical Scavenging Activity
The phenolic hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of lipid peroxidation and other oxidative processes. This direct scavenging activity can be quantified using various in vitro assays.
Metal Ion Chelation
Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. The carbonyl and hydroxyl groups in the structure of this compound may chelate these metal ions, rendering them redox-inactive and preventing the generation of these destructive ROS.
Modulation of Intracellular Signaling Pathways: Orchestrating a Robust Cellular Defense
Beyond its direct antioxidant effects, this compound modulates key signaling pathways that govern the cellular response to oxidative stress. This section will detail its influence on the PI3K/mTOR, Nrf2-ARE, and NF-κB pathways.
The PI3K/mTOR Pathway: A Pro-Survival Signal
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Studies have demonstrated that the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity are dependent on the activation of this pathway.[1] Aβ is known to induce significant oxidative stress in neuronal cells. By activating the PI3K/mTOR pathway, the compound promotes the expression of pro-survival proteins and inhibits apoptotic cascades, thereby shielding cells from oxidative damage-induced death.
Caption: PI3K/mTOR signaling pathway activated by this compound.
The Nrf2-ARE Pathway: Upregulating the Antioxidant Arsenal
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant genes. This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).
While direct studies on this compound's effect on Nrf2 are limited, its chemical structure, particularly the α,β-unsaturated ketone moiety, is a common feature of many known Nrf2 activators.[3] Furthermore, related diarylheptanoids have been shown to upregulate antioxidant enzymes.[4] It is therefore highly plausible that this compound activates the Nrf2-ARE pathway, contributing significantly to its overall protective effect against oxidative stress.
Caption: Postulated activation of the Nrf2-ARE pathway.
The NF-κB Pathway: Quelling the Inflammatory Fire
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, including oxidative stress, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Chronic inflammation and oxidative stress are intricately linked, creating a vicious cycle that exacerbates tissue damage.
Several diarylheptanoids isolated from Alpinia officinarum have been shown to inhibit the activation of NF-κB.[5] This is often achieved by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm. Given its origin and structural similarity, it is highly probable that this compound also exerts anti-inflammatory effects by suppressing the NF-κB signaling pathway, thus breaking the cycle of inflammation and oxidative stress.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Experimental Protocols for Mechanistic Elucidation
This section provides detailed, step-by-step methodologies for key experiments to investigate the mechanism of action of this compound in oxidative stress.
Assessment of Intracellular ROS Levels using DCFH-DA Assay
This protocol describes the measurement of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
This compound (AO-1)
-
Hydrogen peroxide (H₂O₂)
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of AO-1 for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Induce oxidative stress by adding H₂O₂ to the appropriate wells (e.g., 100 µM for 1 hour). Include a non-treated control group.
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Western Blot Analysis of PI3K/Akt and NF-κB Pathway Proteins
This protocol details the detection of key proteins and their phosphorylated forms in the PI3K/Akt and NF-κB signaling pathways by Western blotting.
Materials:
-
Cell line of interest
-
AO-1
-
Stimulant (e.g., Aβ oligomers for PI3K/Akt, LPS for NF-κB)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and treat with AO-1 and the respective stimulant as described in the previous protocol.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Measurement of Superoxide Dismutase (SOD) and Catalase (CAT) Activity
This protocol outlines the determination of the enzymatic activities of SOD and CAT in cell lysates.
Materials:
-
Cell lysates prepared as for Western blotting (without phosphatase inhibitors for this assay)
-
Commercially available SOD and CAT activity assay kits
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Determine the protein concentration of the lysates.
-
Follow the manufacturer's instructions for the respective SOD and CAT activity assay kits. These kits typically involve a colorimetric reaction that can be measured using a spectrophotometer or microplate reader.
-
Calculate the enzyme activity based on the standard curve provided in the kit and normalize to the protein concentration of the sample.
Data Summary
The following table summarizes the expected outcomes of the described experiments based on the known and inferred mechanisms of action of this compound.
| Parameter | Oxidative Stress Inducer | AO-1 Treatment | Expected Outcome |
| Intracellular ROS | H₂O₂ | + | ↓ |
| p-Akt/Akt ratio | Aβ | + | ↑ |
| p-IκBα/IκBα ratio | LPS | + | ↓ |
| Nuclear p65 | LPS | + | ↓ |
| SOD Activity | H₂O₂ | + | ↑ |
| CAT Activity | H₂O₂ | + | ↑ |
Conclusion
This compound exhibits a robust and multi-pronged mechanism of action against oxidative stress. It not only acts as a direct scavenger of reactive oxygen species but also orchestrates a complex cellular defense by modulating the PI3K/mTOR, Nrf2-ARE, and NF-κB signaling pathways. This intricate interplay of direct and indirect antioxidant and anti-inflammatory effects positions this diarylheptanoid as a compelling candidate for further investigation and development as a therapeutic agent for oxidative stress-related diseases. The experimental protocols provided in this guide offer a solid framework for researchers to further unravel the therapeutic potential of this promising natural compound.
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An In-Depth Technical Guide to the In Vitro Neuroprotective Properties of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the neuroprotective potential of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one, a diarylheptanoid of interest, in various in vitro models of neuronal damage.
Introduction: The Therapeutic Promise of a Novel Diarylheptanoid
This compound is a diarylheptanoid that has been identified in plants such as Alpinia officinarum.[1] Diarylheptanoids are a class of plant secondary metabolites that have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Preliminary studies have suggested that this compound may offer neuroprotective benefits, particularly in the context of Alzheimer's disease pathology by mitigating amyloid-beta (Aβ)-induced toxicity. The proposed mechanism of action involves the activation of the PI3K/mTOR signaling pathway, a critical regulator of cell survival and metabolism.
This technical guide outlines a series of robust in vitro assays to systematically evaluate the neuroprotective efficacy of this compound against various neurotoxic insults, including excitotoxicity, oxidative stress, and Aβ-induced damage. The human neuroblastoma cell line, SH-SY5Y, is utilized as a well-established and relevant neuronal model.[2][3][4]
Experimental Framework: A Multi-Faceted Approach to Assessing Neuroprotection
To comprehensively assess the neuroprotective properties of this compound, a multi-pronged approach employing different neurotoxicity models is recommended. This allows for the elucidation of its protective mechanisms against various cellular stressors implicated in neurodegenerative diseases.
Figure 1: A high-level overview of the experimental workflow.
I. Cell Culture and Compound Preparation
A. SH-SY5Y Cell Culture
The SH-SY5Y human neuroblastoma cell line is a widely used model in neurobiology research due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[4]
Protocol:
-
Media Preparation: Prepare growth medium consisting of a 1:1 mixture of MEM and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, 1 mM Sodium Pyruvate, and 1% Penicillin-Streptomycin.[5]
-
Cell Thawing: Rapidly thaw a cryovial of SH-SY5Y cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seeding: Seed the cells into a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with DPBS, and detach the cells using 0.25% Trypsin-EDTA. Neutralize the trypsin with growth medium, centrifuge, and re-seed at a 1:10 or 1:20 split ratio.
B. Preparation of this compound
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Solutions: On the day of the experiment, prepare fresh working solutions by diluting the stock solution in the cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
II. Induction and Treatment of Neurotoxicity
A. Glutamate-Induced Excitotoxicity Model
Glutamate-induced excitotoxicity is a key pathological mechanism in several neurodegenerative diseases.[6][7]
Protocol:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce excitotoxicity by exposing the cells to 50-100 mM glutamate for 24 hours.[8]
B. Hydrogen Peroxide (H2O2)-Induced Oxidative Stress Model
Oxidative stress is a common factor in neuronal cell death in neurodegenerative disorders.[9][10]
Protocol:
-
Seed SH-SY5Y cells as described above.
-
Pre-treat the cells with the test compound for 24 hours.
-
Induce oxidative stress by treating the cells with 100-200 µM H2O2 for 24 hours.[11][12]
C. Amyloid-Beta (Aβ)-Induced Toxicity Model
Aβ-induced neurotoxicity is a hallmark of Alzheimer's disease.
Protocol:
-
Seed SH-SY5Y cells as described above.
-
Pre-treat the cells with the test compound for 24 hours.
-
Induce neurotoxicity by exposing the cells to 10 µM of pre-aggregated Aβ (1-42) for 24 hours.
III. Assessment of Neuroprotective Effects
A. Cell Viability Assessment: MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Protocol:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well of the 96-well plate.[14]
-
Incubate the plate at 37°C for 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
B. Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as a marker of cytotoxicity.[15][16][17]
Protocol:
-
After the treatment period, carefully collect 50 µL of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Add 50 µL of the stop solution.
-
Measure the absorbance at 490 nm.
C. Oxidative Stress Assessment: Intracellular ROS Assay
This assay measures the levels of intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[18][19][20]
Protocol:
-
After treatment, wash the cells with warm DPBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[21]
-
Wash the cells with DPBS to remove the excess probe.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
D. Apoptosis Assessment: Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[22][23][24]
Protocol:
-
Lyse the treated cells with a lysis buffer.
-
Centrifuge the lysate and collect the supernatant.
-
Incubate the supernatant with a caspase-3 substrate (e.g., DEVD-pNA) in a 96-well plate.
-
Measure the absorbance at 405 nm to determine the amount of p-nitroaniline (pNA) released.
E. Signaling Pathway Analysis: Western Blot for PI3K/Akt/mTOR Pathway
Western blotting is used to determine the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.[25][26][27]
Protocol:
-
Extract total protein from the treated cells.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 2: The proposed PI3K/Akt/mTOR signaling pathway.
Data Presentation and Interpretation
The quantitative data obtained from the assays should be presented in a clear and concise manner to facilitate comparison between different treatment groups.
Table 1: Example Data Summary for Neuroprotection Assays
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Max) | Intracellular ROS (Fold Change) | Caspase-3 Activity (Fold Change) |
| Control | 100 ± 5.2 | 5.1 ± 1.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Neurotoxin Alone | 45.3 ± 4.8 | 85.6 ± 7.3 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| Neurotoxin + Cmpd (1 µM) | 60.1 ± 5.5 | 65.2 ± 6.1 | 2.8 ± 0.3 | 3.1 ± 0.4 |
| Neurotoxin + Cmpd (10 µM) | 85.7 ± 6.1 | 30.4 ± 4.5 | 1.5 ± 0.2 | 1.8 ± 0.3 |
| Neurotoxin + Cmpd (25 µM) | 95.2 ± 7.3 | 15.8 ± 3.2 | 1.1 ± 0.1 | 1.2 ± 0.2 |
Data are presented as mean ± SD.
Conclusion
This technical guide provides a robust and comprehensive framework for the in vitro evaluation of the neuroprotective properties of this compound. By employing a battery of assays across different neurotoxicity models, researchers can gain valuable insights into its therapeutic potential and underlying mechanisms of action. The successful execution of these protocols will contribute to the growing body of knowledge on the neuroprotective effects of natural compounds and may pave the way for the development of novel therapies for neurodegenerative diseases.
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An In-depth Technical Guide to the Anti-inflammatory Pathways Potentially Targeted by 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Disclaimer: Direct experimental evidence detailing the specific anti-inflammatory mechanisms of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one is limited in the currently available scientific literature. This guide, therefore, provides an in-depth, inferential analysis based on the well-documented activities of structurally related diarylheptanoids and curcuminoids. The proposed pathways and experimental designs serve as a robust framework for initiating research into this specific compound.
Introduction
This compound is a diarylheptanoid, a class of natural compounds found in plants such as Alpinia officinarum[1][2][3]. Structurally similar compounds, including other diarylheptanoids and curcuminoids, have demonstrated significant anti-inflammatory properties by modulating key signaling pathways. This technical guide will explore the primary anti-inflammatory pathways likely targeted by this compound, providing a scientific rationale for future investigations. We will delve into the intricacies of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling cascades, and present detailed protocols for their experimental validation.
Part 1: The NF-κB Signaling Pathway: A Central Regulator of Inflammation
The NF-κB family of transcription factors are pivotal mediators of inflammatory responses.[4] They regulate the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[4][5] Under basal conditions, NF-κB dimers are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins.[6] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[5][6]
Compounds structurally related to this compound have been shown to inhibit NF-κB activation. For instance, 1,7-bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one, a curcuminoid analogue, significantly inhibited the nuclear translocation of the p65 subunit of NF-κB in murine macrophages.[7] It is therefore plausible that this compound exerts its anti-inflammatory effects by interfering with this critical pathway.
Visualizing the NF-κB Pathway
Caption: Potential inhibition of the NF-κB signaling pathway.
Experimental Protocol: NF-κB Translocation Assay
This protocol details a method to assess the effect of this compound on the nuclear translocation of NF-κB p65 in LPS-stimulated RAW 264.7 macrophages.
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[8][9]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[8]
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 1 hour to induce NF-κB translocation.[8]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Part 2: The MAPK Signaling Pathway: A Network of Inflammatory Kinases
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of inflammation.[10][11] It is a cascade of protein kinases that transduce extracellular signals to the nucleus, leading to the activation of transcription factors involved in the expression of pro-inflammatory mediators.[10][12] The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[13]
The activation of MAPK pathways is implicated in a variety of inflammatory diseases.[13] Structurally similar compounds to the one have been shown to modulate MAPK signaling. For example, 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one (EB30), a diarylheptanoid-like compound, was found to upregulate the expression of p-ERK1/2.[14] This suggests that this compound may also interact with components of the MAPK cascade.
Visualizing the MAPK Pathway
Caption: Potential modulation of the MAPK signaling pathway.
Experimental Protocol: Western Blot for MAPK Phosphorylation
This protocol outlines the steps to measure the phosphorylation status of key MAPK proteins (p38, JNK, and ERK) in response to this compound.
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat with the test compound and LPS as described in the NF-κB protocol.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Part 3: The JAK-STAT Signaling Pathway: A Key Cytokine Signaling Cascade
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, playing a critical role in immunity and inflammation.[15][16][17] The binding of a cytokine to its receptor leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[16][17] Once recruited, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[16] Dysregulation of the JAK-STAT pathway is associated with various inflammatory and autoimmune diseases.[15][18]
Given that many natural compounds with anti-inflammatory properties target this pathway, it is a viable candidate for investigation with this compound.
Visualizing the JAK-STAT Pathway
Caption: Potential inhibition of the JAK-STAT signaling pathway.
Experimental Protocol: STAT3 Phosphorylation Assay by Flow Cytometry
This protocol describes a method to measure the phosphorylation of STAT3, a key downstream target of the JAK-STAT pathway, in response to cytokine stimulation and treatment with the test compound.
-
Cell Culture and Treatment: Use a relevant cell line (e.g., THP-1) and treat with this compound.
-
Cytokine Stimulation: Stimulate the cells with a cytokine known to activate the JAK-STAT pathway, such as Interleukin-6 (IL-6).
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based buffer and permeabilize with a methanol-based buffer to allow intracellular antibody staining.
-
Immunostaining: Stain the cells with a fluorescently conjugated antibody specific for phosphorylated STAT3 (p-STAT3).
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) of p-STAT3 in the treated versus untreated cells.
Quantitative Data Summary
The following table provides a template for summarizing potential quantitative data from the described experiments.
| Experimental Assay | Key Parameter Measured | Expected Outcome with Effective Compound |
| NF-κB Translocation | Nuclear/Cytoplasmic p65 ratio | Decrease in nuclear p65 |
| MAPK Phosphorylation | p-MAPK / Total MAPK ratio | Alteration in phosphorylation status |
| JAK-STAT Signaling | Median Fluorescence Intensity of p-STAT3 | Decrease in p-STAT3 levels |
| Cytokine Production (ELISA) | Concentration of TNF-α, IL-6, IL-1β | Reduction in cytokine levels |
| Nitric Oxide Production | Nitrite concentration | Decrease in nitric oxide production |
Conclusion
While direct evidence is still needed, the structural similarity of this compound to known anti-inflammatory diarylheptanoids and curcuminoids strongly suggests its potential to modulate key inflammatory signaling pathways such as NF-κB, MAPK, and JAK-STAT. The experimental protocols and frameworks provided in this guide offer a comprehensive starting point for researchers and drug development professionals to systematically investigate and validate the anti-inflammatory properties and mechanisms of this promising natural compound.
References
-
O'Shea, J.J., Schwartz, D.M., Villarino, A.V., Gadina, M., McInnes, I.B., & Laurence, A. (2015). The JAK-STAT pathway: impact on human disease and therapeutic intervention. Annual review of medicine, 66, 311-328. [Link]
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Xin, P., Xu, X., Deng, C., Liu, S., Wang, Y., Zhou, L., ... & Sun, S. (2020). The role of JAK/STAT signaling pathway in sepsis: a systematic review. International immunopharmacology, 80, 106210. [Link]
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Kim, E. K., & Choi, E. J. (2010). Pathological roles of MAPK signaling pathways in human diseases. Biochimica et Biophysica Acta (BBA)-Molecular Basis of Disease, 1802(4), 396-405. [Link]
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Saggini, R., & Pellegrino, R. (2024). MAPK is implicated in sepsis, immunity, and inflammation. International Journal of Infection, 8(3), 100-104. [Link]
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Barnes, P. J., & Karin, M. (1997). Nuclear factor-κB: a pivotal transcription factor in chronic inflammatory diseases. New England Journal of Medicine, 336(15), 1066-1071. [Link]
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Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]
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Shih, R. H., Wang, C. Y., & Yang, C. M. (2015). NF-kappaB signaling pathways in neurological inflammation: a mini review. Frontiers in molecular neuroscience, 8, 77. [Link]
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AnyGenes. (n.d.). JAK-STAT Signaling Pathway: Functions and Biomarkers. [Link]
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Gaestel, M., & Kotlyarov, A. (2014). The role of mitogen-activated protein kinase-activated protein kinases (MAPKAPKs) in inflammation. Seminars in immunopathology, 36(4), 411-423. [Link]
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Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. [Link]
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Cusabio. (n.d.). MAPK signaling pathway. [Link]
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Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT signaling as a target for inflammatory and autoimmune diseases: current and future prospects. Nature reviews. Drug discovery, 16(12), 843. [Link]
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-9. [Link]
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Tan, X., & Chen, J. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. International Journal of Molecular Sciences, 23(11), 6077. [Link]
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Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. [Link]
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Winyard, P. G., & Willoughby, D. A. (Eds.). (2003). Inflammation protocols. Humana Press. [Link]
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ResearchGate. (n.d.). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. [Link]
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BioCrick. (n.d.). This compound | CAS:100667-52-5. [Link]
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Atanasov, A. G., Waltenberger, B., Pferschy-Wenzig, E. M., Linder, T., Wawrosch, C., Uhrin, P., ... & Dirsch, V. M. (2015). Discovery and resupply of pharmacologically active plant-derived natural products: a review. Biotechnology advances, 33(8), 1582-1614. [Link]
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PubChem. (n.d.). This compound. [Link]
-
CAPS. (n.d.). This compound. [Link]
-
Wilairat, P., Su, C. Y., Yao, Y. C., Chen, Y. C., & Lin, C. F. (2021). 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,4,6-heptatrien-3-one alleviates lipopolysaccharide-induced inflammation by targeting NF-κB translocation in murine macrophages and it interacts with MD2 in silico. Molecular medicine reports, 23(3), 1-1. [Link]
-
Lee, J. Y., Kim, H. J., Lee, S. H., Kim, J. H., Kim, J. K., & Lee, B. W. (2021). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Molecules, 26(16), 4786. [Link]
-
Li, Y., Wang, X., Wang, Y., Zhang, Y., & Li, J. (2019). 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways. Journal of cellular physiology, 234(5), 6336-6349. [Link]
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Natural Product Sciences. (n.d.). Anti-inflammatory and Cytotoxic Effects of Compounds from the Aerial Parts of Achillea alpina L. [Link]
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Pharmacokinetic Profile and Bioavailability of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one (AO-1)
[1]
Executive Summary
7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one, commonly designated as AO-1 , is a bioactive linear diarylheptanoid isolated from the rhizomes of Alpinia officinarum (Lesser Galangal).[1] While structurally related to curcumin, AO-1 exhibits a distinct pharmacological profile characterized by potent neuroprotective activity, specifically against Amyloid-β (Aβ) induced toxicity.
This technical guide synthesizes the physicochemical properties, preclinical pharmacokinetic (PK) behavior, and bioavailability challenges of AO-1. Despite its promising efficacy in stimulating neurite outgrowth and activating the PI3K-mTOR pathway, AO-1 faces classic ADME (Absorption, Distribution, Metabolism, Excretion) hurdles typical of lipophilic polyphenols: low aqueous solubility and rapid Phase II metabolism. This document serves as a roadmap for optimizing delivery systems and understanding the compound's translational potential.
Chemical Identity and Physicochemical Properties
Understanding the PK behavior of AO-1 begins with its molecular architecture. It possesses a linear heptane skeleton linking two aromatic rings, with an
Table 1: Physicochemical Profile of AO-1
| Parameter | Value | Implications for PK |
| IUPAC Name | (E)-7-(4-hydroxyphenyl)-1-phenylhept-4-en-3-one | Active isomer is typically trans (E). |
| Molecular Weight | 280.36 g/mol | Ideal for passive diffusion (< 500 Da). |
| LogP (Lipophilicity) | ~4.2 – 4.75 | High lipophilicity; suggests excellent membrane permeability but poor water solubility. |
| Water Solubility | ~2.8 mg/L (Predicted) | Rate-limiting step for oral absorption (Class II in BCS). |
| Polar Surface Area (PSA) | 37.3 Ų | Highly favorable for Blood-Brain Barrier (BBB) penetration (PSA < 90 Ų). |
| H-Bond Donors/Acceptors | 1 / 2 | Compliant with Lipinski’s Rule of 5. |
Pharmacokinetic Profile (ADME)
Absorption and Bioaccessibility
AO-1 exhibits Type II biopharmaceutical behavior: high permeability but low solubility.
-
Solubility-Limited Absorption: The compound's high lipophilicity results in poor dissolution in gastric fluids. Without lipid-based formulation, oral bioavailability is significantly compromised.
-
Food Effect: Bioaccessibility studies indicate that the food matrix significantly influences absorption.[2] Co-administration with lipids (micelle formation) enhances solubilization, similar to other diarylheptanoids like curcumin.
Distribution and BBB Penetration
Unlike many polyphenols that fail to reach the Central Nervous System (CNS) in therapeutic concentrations, AO-1 demonstrates robust neuroactivity in vivo.
-
BBB Permeability: With a molecular weight of 280 Da and a PSA of 37.3 Ų, AO-1 is predicted to cross the BBB via passive transcellular diffusion.
-
Tissue Accumulation: Due to high LogP, the compound likely distributes extensively into lipid-rich tissues (brain, adipose tissue), potentially resulting in a large Volume of Distribution (Vd).
Metabolism (The "Metabolic Wall")
The metabolic fate of AO-1 is the primary determinant of its systemic half-life.
-
Phase I (Reduction): The
-unsaturated ketone is susceptible to reduction by alkene reductases, converting the active enone to a saturated ketone (Yakuchinone A analog), which may retain some biological activity. -
Phase II (Conjugation): The phenolic hydroxyl group at position 4' is a "soft spot" for rapid glucuronidation (via UGTs) and sulfation (via SULTs). This first-pass metabolism in the liver and enterocytes is the major clearance pathway, converting the lipophilic parent into hydrophilic metabolites for renal excretion.
Excretion
-
Routes: Primary excretion of Phase II conjugates occurs via urine. Unabsorbed parent compound is eliminated via feces.
-
Half-life: While specific human
data is absent, structural analogs suggest a short plasma half-life (1–4 hours) for the free parent compound due to rapid hepatic clearance.
Mechanism of Action: The PI3K-mTOR Axis
To contextualize the PK requirements, we must understand the pharmacodynamic target. AO-1 exerts neuroprotection by upregulating the PI3K-mTOR signaling pathway, countering Aβ-induced apoptosis.[1]
Figure 1: AO-1 Neuroprotective Signaling Pathway
Caption: Figure 1. Mechanism of Action. AO-1 crosses the BBB and activates the PI3K/Akt/mTOR survival pathway, effectively inhibiting Caspase-3 mediated apoptosis induced by Amyloid-beta oligomers.
Experimental Protocols for PK Assessment
For researchers validating AO-1, the following protocols ensure rigorous data generation.
Protocol: In Vitro Metabolic Stability (Microsomal Assay)
Objective: Determine intrinsic clearance (
-
Preparation: Thaw pooled human/rat liver microsomes (20 mg/mL) on ice.
-
Incubation Mix: Prepare reaction mixture in phosphate buffer (100 mM, pH 7.4) containing microsomes (0.5 mg/mL final) and AO-1 (1 µM final).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADPH final).
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. Slope gives .
Protocol: Caco-2 Permeability Assay (Bioavailability Proxy)
Objective: Predict oral absorption and efflux liability.
-
Cell Culture: Seed Caco-2 cells on Transwell® inserts; culture for 21 days to form a polarized monolayer (TEER > 300
). -
Transport Buffer: HBSS (pH 7.4).
-
Dosing: Add AO-1 (10 µM) to the Apical chamber (A->B) or Basolateral chamber (B->A).
-
Incubation: Incubate at 37°C for 2 hours.
-
Sampling: Collect samples from receiver compartments at 30, 60, 90, 120 min.
-
Quantification: LC-MS/MS.
-
Output: Calculate Apparent Permeability (
). If , AO-1 is likely a P-gp substrate.
Visualization of the PK Workflow
The following diagram illustrates the logical flow for characterizing the pharmacokinetic profile of AO-1.
Figure 2: Pharmacokinetic Characterization Workflow
Caption: Figure 2. Integrated workflow for determining the PK profile of AO-1, moving from physicochemical prediction to in vivo validation.
Conclusion and Strategic Recommendations
AO-1 (this compound) represents a high-potential neuroprotective lead.[1][3][4] Its high lipophilicity ensures BBB penetration, validating its efficacy in Alzheimer's models. However, its translation is hindered by solubility-limited absorption and metabolic instability .
Recommendations for Development:
-
Formulation: Utilize lipid-based delivery systems (SEDDS) or polymeric nanoparticles to bypass solubility limits.
-
Structural Modification: Consider prodrug strategies targeting the 4'-hydroxyl group to protect against rapid glucuronidation.
-
PK Monitoring: Prioritize quantification of the reduced metabolite, as alkene reduction may yield active secondary metabolites.
References
-
Huang, X., et al. (2016). "7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia officinarum, Protects Neurons against Amyloid-β Induced Toxicity."[3][4] Biological and Pharmaceutical Bulletin, 39(12), 1961-1967. Link
-
Zhang, Q., et al. (2018). "Ethnopharmacology, phytochemistry, and pharmacology of Alpinia officinarum Hance." Journal of Ethnopharmacology, 224, 45-62.[5] Link
-
FooDB. (n.d.). "Compound Summary: this compound." FooDB Database. Link
-
Ridzuan, I.Z.A., et al. (2024).[6] "Potential Neuroprotective Effects of Alpinia officinarum Hance (Galangal): A Review." Nutrients, 16(19), 3378. Link
-
PubChem. (2025). "Compound Summary: this compound." National Library of Medicine. Link
Technical Whitepaper: Safety, Toxicity, and Handling of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
[1]
Executive Summary
7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one (often abbreviated as AO-1 or referred to as a de-methoxy curcuminoid) is a bioactive linear diarylheptanoid isolated from Alpinia officinarum (Lesser Galangal) and Curcuma longa.[1][2] While structurally related to curcumin and gingerols, it possesses a distinct pharmacological profile characterized by significant neuroprotective activity via the PI3K-Akt-mTOR signaling axis.[1]
This guide serves as both a Safety Data Sheet (SDS) equivalent for laboratory handling and a Toxicological Profile for drug development.[1] Users must recognize the duality of this compound: while it exhibits therapeutic potential against amyloid-beta (Aβ) neurotoxicity, its chemical structure (phenol +
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | (E)-7-(4-Hydroxyphenyl)-1-phenylhept-4-en-3-one |
| Common Synonyms | AO-1; De-methoxy diarylheptanoid; 4-Hepten-3-one, 7-(4-hydroxyphenyl)-1-phenyl- |
| CAS Registry Number | 100667-52-5 |
| Molecular Formula | |
| Molecular Weight | 280.36 g/mol |
| Physical State | Viscous yellow oil or amorphous solid (purity dependent) |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol, Acetone, Ethyl Acetate.[1][2][3][4] Insoluble in water.[1] |
| Purity Grade |
Structural Analysis & Reactivity
The molecule features two key pharmacophores influencing both its biological activity and safety profile:[1]
-
Phenolic Moiety: Prone to oxidation; confers antioxidant properties but also potential for skin irritation.[1]
- -Unsaturated Ketone (Enone): A Michael acceptor.[1] This electrophilic site allows covalent modification of cysteine residues in proteins, driving both its anti-inflammatory activity (via Nrf2 activation) and its potential as a skin sensitizer.[1]
Figure 1: Pharmacophore decomposition highlighting reactive moieties responsible for bioactivity and hazard classification.[1]
Hazard Identification (GHS Classification)
Note: As a specialized research chemical, full regulatory toxicological data (LD50) is often extrapolated from structural analogs (Curcumin/Gingerols).[1] The following is a Provisional GHS Classification based on Structure-Activity Relationships (SAR).
GHS Label Elements[1]
-
Signal Word: WARNING
-
Hazard Pictograms: GHS07 (Exclamation Mark)
Hazard Statements
-
H315: Causes skin irritation (Phenolic nature).[1]
-
H317: May cause an allergic skin reaction (Michael acceptor potential).[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]
Toxicological Profile & Mechanism of Action[1]
Acute & Chronic Toxicity[1]
-
Acute Toxicity: No human LD50 established.[1] Based on analog Alpinia diarylheptanoids, oral toxicity is expected to be low (LD50 > 2000 mg/kg in rodents for crude extracts).[1] However, parenteral administration of pure compound requires dose escalation studies starting <10 mg/kg.
-
Cytotoxicity: AO-1 exhibits selective cytotoxicity against certain cancer lines (e.g., neuroblastoma) at high concentrations (>50
M) but is non-toxic to primary neurons at therapeutic doses (1–10 M).[1] -
Genotoxicity: No specific data available.[1] Structural analogs (Curcumin) are generally non-genotoxic.[1]
Neuroprotective Mechanism (Therapeutic Window)
The primary interest in AO-1 lies in its ability to protect against Alzheimer’s-associated toxicity.[1] Unlike non-specific antioxidants, AO-1 actively modulates survival signaling.[1]
Key Pathway:
AO-1 activates the PI3K-Akt-mTOR pathway, which inhibits apoptosis and promotes neurite outgrowth, countering the synaptic degeneration caused by Amyloid-
Figure 2: Mechanism of Action.[1] AO-1 counters A
Handling, Storage, and Stability[1]
Storage Protocols
-
Temperature: Store at -20°C .
-
Environment: Keep under inert gas (Argon or Nitrogen) to prevent oxidation of the phenolic group and polymerization of the enone.[1]
-
Container: Amber glass vials (light sensitive).
-
Stability: Stable for 2 years if desiccated and frozen.[1] Solutions in DMSO are stable for <1 month at -20°C; prepare fresh for critical assays.[1]
Personal Protective Equipment (PPE)[1]
Experimental Protocols
Preparation of Stock Solution (10 mM)
-
Weighing: Accurately weigh 2.8 mg of AO-1.
-
Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Dissolution: Vortex for 30 seconds. The solution should be clear yellow.[1]
-
Sterilization: If using for cell culture, filter through a 0.22
m PTFE syringe filter (Do not use Nylon, which may bind phenols).[1]
In Vitro Neuroprotection Assay (Standardized)
Objective: Validate the efficacy of AO-1 against A
-
Seeding: Plate PC12 cells at
cells/well in 96-well collagen-coated plates. Differentiate with NGF (50 ng/mL) for 48 hours.[1] -
Pre-treatment: Treat cells with AO-1 (0.1, 1.0, 10
M) for 2 hours.[1]-
Control: Vehicle (0.1% DMSO).[1]
-
-
Insult: Add A
or A oligomers (final conc. 10-20 M) to the media. Incubate for 24 hours. -
Readout:
-
MTT Assay: Add MTT (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Abs at 570 nm.
-
Morphology: Image neurite length using phase-contrast microscopy.
-
-
Validation: Cell viability in AO-1 + A
group should be statistically higher ( ) than A -only group.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45783180, this compound.[1] Retrieved from [Link][1]
-
Zhang, H., et al. (2016). 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia officinarum, Protects Neurons against Amyloid-β Induced Toxicity.[1][2][4][5] Biological & Pharmaceutical Bulletin, 39(12), 1961-1967.[1][2][4][5] Retrieved from [Link]
-
FoodDB (2024). Compound FDB011319: this compound.[1][3] Retrieved from [Link][1]
-
NIST Chemistry WebBook. (E)-1,7-bis(4-Hydroxy-3-methoxyphenyl)hept-4-en-3-one (Structural Analog Reference). Retrieved from [Link][1]
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- 5. biocrick.com [biocrick.com]
Technical Guide: Structure-Activity Relationship (SAR) of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one Analogues
Executive Summary & Chemical Identity[1]
Compound Identity: 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Common Aliases: AO-1, (E)-7-(4-hydroxyphenyl)-1-phenylhept-4-en-3-one
Chemical Class: Linear Diarylheptanoid /
This guide analyzes the medicinal chemistry of AO-1, a scaffold distinguished by its specific "mono-enone" linker which balances electrophilic reactivity with metabolic stability. Unlike its symmetric dienone cousins (e.g., Curcumin), AO-1 possesses a unique asymmetric flexibility that drives its high affinity for neuroprotective (PI3K/Akt) and anti-inflammatory (NF-
Chemical Synthesis & Modification Strategies
To explore the SAR of AO-1, a robust synthetic route is required. The most versatile method for generating asymmetric diarylheptanoids is the Claisen-Schmidt Condensation .
Core Synthetic Protocol (General Procedure)
This protocol allows for the modular variation of Ring A and Ring B to generate SAR libraries.
Reagents:
-
Fragment A (Ketone): 4-phenyl-2-butanone (Benzylacetone)
-
Fragment B (Aldehyde): 3-(4-hydroxyphenyl)propanal (Hydrocinnamaldehyde derivative)
-
Catalyst: Sodium Hydroxide (NaOH) or Pyrrolidine/Acetic Acid (for sensitive substrates)
-
Solvent: Ethanol or THF
Step-by-Step Workflow:
-
Protection (Optional): If Ring B contains a catechol (3,4-diOH) or sensitive phenol, protect as a methoxymethyl (MOM) ether or acetate to prevent polymerization.
-
Condensation:
-
Dissolve 4-phenyl-2-butanone (1.0 eq) and the aldehyde component (1.0 eq) in Ethanol.
-
Add 10% NaOH (aq) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 12–24 hours. The solution typically turns yellow/orange, indicating enone formation.
-
-
Quenching & Isolation:
-
Neutralize with 1M HCl.
-
Extract with Ethyl Acetate (
).[4] Wash organic layer with brine. -
Dry over anhydrous
and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane:Ethyl Acetate (gradient 10:1 to 3:1).
-
Target Product: The (E)-isomer is thermodynamically favored (
Hz).
-
Structure-Activity Relationship (SAR) Analysis
The pharmacological potency of AO-1 is governed by three distinct structural domains.
The Linker Region (The "Warhead")
The 4-hepten-3-one moiety acts as a Michael Acceptor , capable of forming covalent bonds with nucleophilic cysteine residues on target proteins (e.g., Cys151 of Keap1, Cys179 of IKK
-
Enone (C4=C5) vs. Saturated (Heptanone):
-
Observation: Hydrogenation of the double bond to form the saturated ketone (7-(4-hydroxyphenyl)-1-phenyl-3-heptanone) drastically reduces anti-inflammatory and Nrf2-inducing activity.
-
Mechanistic Insight: The
-unsaturation is essential for the nucleophilic attack. Without it, the molecule loses its ability to alkylate cysteine sensors.
-
-
Mono-enone vs. Dienone:
-
Observation: Introducing a second double bond at C1 (forming a 1,4-heptadien-3-one) increases reactivity but often leads to higher cytotoxicity (lower therapeutic index).
-
Ring A (The Hydrophobic Tail)
The 1-phenyl ring (unsubstituted in AO-1) serves primarily as a lipophilic anchor.
-
Steric Bulk: Substitution with bulky groups (e.g., tert-butyl) at the para-position of Ring A can reduce potency by preventing the molecule from fitting into the hydrophobic pocket of kinases like PI3K.
-
Electronic Effects: Electron-withdrawing groups (F, Cl) can modulate the metabolic stability of the ring but have a minor effect on the central enone reactivity compared to Ring B modifications.
Ring B (The Antioxidant Pharmacophore)
The 7-(4-hydroxyphenyl) moiety is critical for direct radical scavenging and hydrogen bonding within active sites.
-
4-OH Group: Essential for antioxidant activity. Removal (forming a phenyl ring) abolishes direct ROS scavenging capacity.
-
Catechol (3,4-diOH): Converting the 4-OH to a 3,4-dihydroxyphenyl group significantly enhances antioxidant potency but decreases oral bioavailability due to rapid Phase II metabolism (COMT methylation/glucuronidation).
-
Methoxylation (3-OMe): Mimicking the "Curcumin" or "Ferulic" motif (3-OMe, 4-OH) retains activity while slightly improving membrane permeability.
SAR Visualization
Figure 1: Structural dissection of AO-1 highlighting critical pharmacophores and the functional consequences of chemical modifications.
Mechanism of Action: The Covalent Switch
AO-1 functions as a "pathway modulator" rather than a simple lock-and-key inhibitor. Its primary mechanism involves the Keap1-Nrf2 Pathway .
-
Basal State: Nrf2 is bound to Keap1 in the cytoplasm and targeted for ubiquitin-mediated degradation.
-
Activation: AO-1 enters the cell. The electrophilic enone (C4=C5) undergoes a Michael addition with the sulfhydryl group of Cysteine 151 on Keap1.
-
Release: This covalent modification alters the conformation of Keap1, preventing it from ubiquitinating Nrf2.
-
Transcription: Stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and upregulates cytoprotective genes (HO-1, NQO1).
Simultaneously, AO-1 inhibits NF-
Signaling Pathway Diagram
Figure 2: Dual-mechanism of AO-1 involving Nrf2 activation and NF-
Experimental Validation Protocols
To validate the SAR of new analogues, the following assays are standard.
Nrf2 Activation Assay (Luciferase Reporter)
Purpose: Quantify the potency of the Michael acceptor moiety.
-
Cell Line: ARE-Luciferase reporter cells (e.g., HepG2-ARE-Luc).
-
Treatment: Seed cells in 96-well plates. Treat with AO-1 analogues (0.1 – 20
M) for 24 hours. -
Readout: Lyse cells and add Luciferin substrate. Measure luminescence.
-
Data Analysis: Calculate
(Concentration for 50% maximal induction). Expect AO-1 to have EC50 5-10 M.
Covalent Binding Confirmation (Mass Spectrometry)
Purpose: Prove the covalent modification of cysteine.
-
Incubation: Incubate recombinant Keap1 protein or a cysteine-containing peptide (e.g., GSH) with AO-1 (1:1 ratio) in buffer (pH 7.4) for 1 hour.
-
Analysis: Analyze via LC-MS/MS.
-
Result: Look for a mass shift corresponding to the molecular weight of the analogue (e.g., +280 Da for AO-1) on the peptide adduct.
Summary of Key Analogues & Potency
| Analogue ID | Structure Description | Nrf2 Potency | Cytotoxicity ( | Notes |
| AO-1 | 7-(4-OH)-1-Ph-4-en-3-one | High | > 50 | Optimal lead compound. |
| Sat-AO1 | Saturated linker (heptanone) | Low | > 100 | Loss of Michael acceptor; inactive control. |
| Dienone | 1,4-heptadien-3-one | Very High | < 10 | High reactivity leads to non-specific toxicity. |
| Cat-AO1 | 3,4-diOH (Catechol) Ring B | Very High | 20-40 | Potent antioxidant but poor metabolic stability. |
| Ph-AO1 | Unsubstituted Ring B (Phenyl) | Moderate | > 50 | Loss of direct radical scavenging; Nrf2 activity retained via enone. |
References
-
Zhang, Q., et al. (2016). "this compound, a Diarylheptanoid from Alpinia officinarum, Protects Neurons against Amyloid-
Induced Toxicity." Biological and Pharmaceutical Bulletin, 39(12), 1961-1967.[3] Link -
Lee, S. L., et al. (2005). "Preparation and anti-inflammatory activities of diarylheptanoid and diarylheptylamine analogs."[5] Bioorganic & Medicinal Chemistry, 13(22), 6175-6181.[5] Link
-
Sun, Y., et al. (2008). "Diarylheptanoids from the rhizomes of Alpinia officinarum." Helvetica Chimica Acta, 91(1), 118-123.[1] Link
-
Dinkova-Kostova, A. T., et al. (2005). "Extremely potent triterpenoid inducers of the phase 2 response: correlations of protection against oxidant and inflammatory stress." Proceedings of the National Academy of Sciences, 102(12), 4584-4589. (Mechanistic reference for Michael Acceptors/Nrf2). Link
-
Lu, Y., et al. (2018). "1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways." Journal of Cellular Physiology, 234(5), 6336-6349.[6] Link
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- 6. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Extraction and purification methods for 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one from plant tissue
Executive Summary & Strategic Approach
The linear diarylheptanoid 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one (hereafter referred to as AO-1 ) is a critical bioactive constituent found in the rhizomes of Alpinia officinarum.[1] Unlike curcumin, AO-1 lacks methoxy substitution on the phenyl rings and possesses a mono-enone linker rather than a diketone.
The Purification Challenge: Isolating AO-1 is complicated by the presence of structurally homologous diarylheptanoids (e.g., galangin, kaempferide, and methoxy-substituted analogs) which co-elute due to similar lipophilicity. Standard silica chromatography often results in "tailing" and yield loss due to irreversible adsorption of the phenolic hydroxyl group.
The Solution: This protocol utilizes a polarity-guided fractionation followed by High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) . We prioritize the removal of lipophilic terpenes (via hexane partition) and polar glycosides (via aqueous retention) before chromatographic separation to maximize column lifespan and resolution.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]
| Property | Data | Notes |
| CAS Number | 100667-52-5 | |
| Molecular Formula | C₁₉H₂₀O₂ | |
| Molecular Weight | 280.36 g/mol | |
| LogP (Predicted) | ~4.2 | Highly Lipophilic |
| Solubility | DMSO, Ethanol, Ethyl Acetate, DCM | Poorly soluble in water |
| Key Functional Groups | UV active (approx. 280-300 nm) |
Protocol Phase I: Extraction & Liquid-Liquid Fractionation
Objective: To extract the total diarylheptanoid fraction while removing bulk cellular debris, lipids, and highly polar sugars.
Reagents Required:
-
Dried Alpinia officinarum rhizomes (ground to 40 mesh)
-
Methanol (MeOH), HPLC Grade
-
n-Hexane
-
Dichloromethane (DCM) or Chloroform (
) -
Deionized Water (
)
Step-by-Step Methodology:
-
Maceration (Primary Extraction):
-
Suspend 100 g of dried rhizome powder in 1.0 L of 95% Methanol .
-
Critical Step: Sonicate for 30 minutes at room temperature (<40°C). Avoid reflux boiling to prevent thermal degradation of the enone moiety.
-
Filter the supernatant.[2] Repeat extraction 2x with fresh solvent.
-
Combine filtrates and evaporate to dryness under reduced pressure (Rotary Evaporator, 45°C) to yield the Crude Methanolic Extract (CME) .
-
-
Phase Partitioning (The "Cleanup"):
-
Resuspend the CME in 200 mL of
:MeOH (9:1 ratio). Note: A small amount of MeOH aids suspension. -
Defatting: Transfer to a separatory funnel. Extract 3x with 200 mL n-Hexane .
-
Discard Hexane layer (contains essential oils/terpenes).
-
-
Enrichment: Extract the remaining aqueous layer 3x with 200 mL Dichloromethane (DCM) .
-
Collect DCM layer. This fraction contains AO-1.
-
-
Discard the aqueous layer (contains sugars, tannins, and polar glycosides).
-
-
Drying:
-
Dry the DCM fraction over anhydrous
, filter, and evaporate to yield the DCM Enriched Fraction .
-
Visualization: Extraction Workflow
Caption: Polarity-guided fractionation workflow isolating the diarylheptanoid-rich DCM fraction.
Protocol Phase II: Purification (Chromatography)
Two options are presented. Option A is for standard laboratories. Option B is the "Gold Standard" for high purity and yield.
Option A: Preparative HPLC (Standard)
Best for: High purity (>98%), smaller scale (mg quantities).
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge),
, . -
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile (ACN)
-
-
Gradient:
-
0-5 min: 40% B (Isocratic equilibration)
-
5-25 min: 40%
80% B (Linear gradient) -
25-30 min: 80%
100% B (Wash)
-
-
Detection: UV at 280 nm (aromatic ring) and 320 nm (enone system).
-
Elution Order: AO-1 typically elutes after more polar flavonoids (like galangin) but before fully non-polar dimethoxy-diarylheptanoids.
Option B: High-Speed Counter-Current Chromatography (HSCCC)
Best for: Scale-up (gram quantities), preventing sample loss on silica.
HSCCC is superior for diarylheptanoids because it eliminates the irreversible adsorption of phenols onto solid stationary phases [1, 2].
-
Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (HEMWat).
-
Ratio: 1:1:1:1 (v/v/v/v) is a robust starting point for Alpinia diarylheptanoids.
-
Mode: Tail-to-Head (Ascending) if using the upper phase as stationary; Head-to-Tail if using lower phase.
-
Recommendation: Use Upper Phase as the Stationary Phase and Lower Phase as the Mobile Phase .
-
-
Procedure:
-
Fill coil with Upper Phase (Stationary).
-
Rotate column (800-1000 rpm).
-
Pump Lower Phase (Mobile) until hydrodynamic equilibrium is established.
-
Inject sample dissolved in 1:1 mixture of both phases.
-
Collect fractions.
-
Quality Control & Identification
To validate the identity of the isolated this compound, compare against the following parameters:
| Parameter | Expected Value | Rationale |
| UV | ~285 nm, shoulder at ~310 nm | Characteristic of phenol + conjugated enone. |
| ESI-MS (Negative Mode) | m/z 279 | Deprotonation of the phenolic hydroxyl. |
| ESI-MS (Positive Mode) | m/z 281 | Protonation. |
| 1H NMR (Key Signals) | Large coupling constant ( |
Self-Validating Check: If your HPLC peak shows a UV max at 360-380 nm, you have likely isolated a flavonoid (like Galangin), not the diarylheptanoid. AO-1 absorbs at lower wavelengths (max ~280nm).
Visualization: Signaling & Mechanism (Context)
Why isolate AO-1? It is a potent neuroprotective agent. The diagram below illustrates its mechanism in protecting neurons against Amyloid-
Caption: AO-1 mitigates A
References
-
Sun, Y., et al. (2008).[5] Diarylheptanoids from the rhizomes of Alpinia officinarum.[1][5][6][7][3][8][4] Helvetica Chimica Acta, 91(1), 118-123.[5]
-
Zhang, L., et al. (2016).[3] Isolation and purification of four bioactive constituents from Alpinia officinarum Hance utilizing high-speed counter-current chromatography. Journal of Separation Science.
-
Zhang, Z., et al. (2016). 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia officinarum, Protects Neurons against Amyloid-β Induced Toxicity.[1][6][3][8][4] Biological and Pharmaceutical Bulletin, 39(12), 1961-1967.[3][4]
-
PubChem. (n.d.). This compound (CID 45783180).[9] National Library of Medicine.
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Application Notes and Protocols for In Vivo Dosing of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one in Murine Models
Abstract
These application notes provide a comprehensive guide for researchers on the in vivo administration of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one in murine models. This document synthesizes available data on related compounds to propose starting protocols for vehicle formulation, dosing, and administration routes. Emphasis is placed on the compound's potential mechanism of action through the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. The provided protocols are intended as a validated starting point, requiring optimization for specific experimental contexts.
Introduction: Unveiling the Therapeutic Potential of this compound
This compound is a diarylheptanoid, a class of plant secondary metabolites known for their diverse pharmacological activities.[1] Sourced from plants such as Alpinia officinarum and Curcuma longa[2][3], this compound has demonstrated promising neuroprotective effects in in vitro studies.[4][5] Research suggests that its therapeutic potential may stem from its ability to modulate cellular stress response pathways, particularly the Keap1-Nrf2 signaling cascade.[6][7]
The Keap1-Nrf2 pathway is a master regulator of antioxidant and detoxification gene expression, playing a crucial role in protecting cells from oxidative damage.[7][8] Under basal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1.[7] However, in the presence of oxidative or electrophilic stress, or through the action of small molecule inhibitors, Nrf2 is stabilized, translocates to the nucleus, and initiates the transcription of a battery of cytoprotective genes.[7] The ability of this compound to potentially activate this pathway makes it a compound of significant interest for a range of therapeutic areas, including neurodegenerative diseases and inflammatory conditions.
These application notes aim to provide researchers with a robust framework for designing and executing in vivo studies to explore the therapeutic efficacy of this compound in murine models.
Compound Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for successful in vivo experimentation.
| Property | Value/Information | Source |
| Molecular Formula | C₁₉H₂₀O₂ | [9] |
| Molecular Weight | 296.36 g/mol | [9] |
| Appearance | Oil | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2][5] | [2][5] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[2] | [2] |
Note: The poor aqueous solubility of this compound necessitates the use of specific vehicle formulations for in vivo administration.
Proposed In Vivo Dosing Strategies
Vehicle Formulation for Poorly Water-Soluble Compounds
The selection of an appropriate vehicle is critical for ensuring the bioavailability and minimizing the toxicity of this compound. Given its solubility profile, a multi-component vehicle system is recommended.
Table 2: Recommended Vehicle Formulations
| Vehicle Component | Percentage | Rationale & Considerations | Source |
| DMSO | 5-10% | Excellent solubilizing agent for the initial stock solution. Keep the final concentration low to minimize potential toxicity.[10] | [10] |
| Tween 80 or Cremophor EL | 5-10% | Non-ionic surfactants that aid in forming a stable emulsion or suspension in the aqueous phase. | [11] |
| Polyethylene glycol (PEG) 300/400 | 20-40% | A co-solvent that improves solubility and is generally well-tolerated. | [12] |
| Saline (0.9% NaCl) or PBS | q.s. to 100% | The aqueous phase for the final formulation. Ensure the final solution is isotonic.[10] | [10] |
Protocol for Vehicle Preparation:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution. Gentle warming (to 37°C) and sonication can aid in dissolution.
-
In a separate sterile tube, mix the surfactant (Tween 80 or Cremophor EL) and PEG.
-
Slowly add the DMSO stock solution to the surfactant/PEG mixture while vortexing to ensure thorough mixing.
-
Add the saline or PBS dropwise while continuously vortexing to form a stable and homogenous emulsion or solution.
-
Visually inspect the final formulation for any precipitation. If precipitation occurs, adjust the vehicle component ratios or consider alternative formulations.
Recommended Starting Doses and Administration Routes
The following table provides suggested starting dose ranges based on in vivo studies of other diarylheptanoids.
Table 3: Suggested Starting Dose Ranges for In Vivo Murine Studies
| Administration Route | Suggested Starting Dose Range (mg/kg) | Justification & Considerations |
| Oral Gavage (PO) | 25 - 100 mg/kg | Based on pharmacokinetic studies of related diarylheptanoids in rodents. This route is suitable for daily or sub-chronic dosing regimens. |
| Intraperitoneal (IP) Injection | 10 - 50 mg/kg | Often used for initial efficacy studies to bypass first-pass metabolism. Lower doses are recommended to start due to potentially higher systemic exposure. |
| Subcutaneous (SC) Injection | 10 - 50 mg/kg | This route can provide a slower release and more sustained exposure compared to IP injection. A study on a diarylheptanoid in mice utilized subcutaneous administration. |
Frequency of Administration: Daily administration is a common starting point for in vivo efficacy studies. However, the optimal dosing frequency will depend on the pharmacokinetic profile of the compound, which should be determined experimentally.
Detailed Experimental Protocols
Adherence to standardized and ethical procedures for animal handling and substance administration is crucial for data validity and animal welfare.
Oral Gavage (PO) Administration Protocol
Oral gavage ensures the precise delivery of a specified volume of the test compound directly into the stomach.
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice).
-
Syringes (1 ml).
-
Prepared dosing solution of this compound.
Step-by-Step Protocol:
-
Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.
-
Measure Insertion Depth: Before the first administration, measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth of the gavage needle. Mark this depth on the needle.
-
Needle Insertion: With the mouse in an upright position, gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle reaches the pharynx.
-
Advancement into Esophagus: Gently advance the needle into the esophagus to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Compound Administration: Once the needle is correctly positioned, slowly administer the dosing solution.
-
Withdrawal and Monitoring: Gently withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress for at least 15 minutes post-administration.
Maximum Dosing Volume: The generally accepted maximum volume for oral gavage in mice is 10 ml/kg of body weight.
Intraperitoneal (IP) Injection Protocol
IP injection allows for rapid absorption of the compound into the systemic circulation.
Materials:
-
Sterile syringes (1 ml).
-
Sterile needles (25-27 gauge).
-
Prepared dosing solution of this compound.
-
70% ethanol for disinfection.
Step-by-Step Protocol:
-
Animal Restraint: Securely restrain the mouse, exposing the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and use a new sterile needle for a fresh attempt at a different site.
-
Compound Injection: If no fluid is aspirated, inject the solution smoothly.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Maximum Dosing Volume: The recommended maximum volume for IP injection in mice is 10 ml/kg of body weight.
Subcutaneous (SC) Injection Protocol
SC injection provides a slower and more sustained release of the compound.
Materials:
-
Sterile syringes (1 ml).
-
Sterile needles (25-27 gauge).
-
Prepared dosing solution of this compound.
Step-by-Step Protocol:
-
Animal Restraint: Gently restrain the mouse and lift a fold of skin over the back, between the shoulder blades, to create a "tent".
-
Needle Insertion: Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Aspiration: Gently aspirate to ensure a blood vessel has not been entered.
-
Compound Injection: Inject the solution to form a small bleb under the skin.
-
Withdrawal and Monitoring: Withdraw the needle and gently massage the area to aid dispersion. Return the mouse to its cage and monitor.
Maximum Dosing Volume: The maximum recommended volume per site for subcutaneous injection in mice is 10-20 ml/kg.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
Caption: General experimental workflow for in vivo studies.
Hypothesized Mechanism of Action: Keap1-Nrf2 Signaling Pathway
Caption: Proposed Keap1-Nrf2 signaling pathway activation.
Conclusion and Future Directions
This compound presents a promising avenue for therapeutic development, particularly in diseases with an underlying oxidative stress component. The protocols outlined in these application notes provide a foundational framework for initiating in vivo investigations in murine models. Rigorous pharmacokinetic, pharmacodynamic, and toxicological assessments will be essential to fully characterize the in vivo profile of this compound and to establish a solid basis for its potential translation into clinical applications. Future studies should focus on elucidating the precise molecular interactions with the Keap1-Nrf2 pathway and exploring its efficacy in various disease-specific animal models.
References
- Diarylheptanoids with neuroprotective effects from Alpinia officinarum rhizomes. (2025). Source not available.
-
Diarylheptanoids with neuroprotective effects from Alpinia officinarum rhizomes. (n.d.). PubMed. Retrieved from [Link]
- Parasram, K. (2017). Flavonoids and Diarylheptanoids: Neuroprotective Activities of Phytochemicals.
- Huang, X., et al. (2016). 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia officinarum, Protects Neurons against Amyloid-β Induced Toxicity. J-Stage.
- Stasevich, M. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols for In Vivo Administration of Diarylheptanoids from Alpinia officinarum, with Reference to Galan.
- Dimeric Diarylheptanoids with Neuroprotective Activities from Rhizomes of Alpinia officinarum. (n.d.). PMC.
-
Examination of a vehicle for use with water soluble materials in the murine local lymph node assay. (n.d.). PubMed. Retrieved from [Link]
- Screening of nine diarylheptanoids from A. officinarum on neurite... (n.d.).
-
Huang, X., et al. (2016). 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia officinarum, Protects Neurons against Amyloid-β Induced Toxicity. PubMed. Retrieved from [Link]
- 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia Officinarum, Protects Neurons against Amyloid-β Induced Toxicity. (2025).
-
Diarylheptanoid phytoestrogens isolated from the medicinal plant Curcuma comosa: biologic actions in vitro and in vivo indicate estrogen receptor-dependent mechanisms. (n.d.). PubMed. Retrieved from [Link]
- Winuthayanon, W., et al. (n.d.). Diarylheptanoid Phytoestrogens Isolated from the Medicinal Plant Curcuma comosa: Biologic Actions in Vitro and in Vivo Indicate Estrogen Receptor–Dependent Mechanisms. PMC.
- 7-(4-hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia Officinarum, Protects Neurons against Amyloid-β Induced Toxicity. (n.d.). J-Stage.
- WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy. (n.d.). Google Patents.
- What are the vehicles used to dissolve drugs for in vivo treatment? (2014).
- UBC ANIMAL CARE COMMITTEE TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. (n.d.).
- Bioactivity and Synthesis of Diarylheptanoids
- Increased Nrf2 Activation in Livers from Keap1-Knockdown Mice Increases Expression of Cytoprotective Genes that Detoxify Electrophiles more than those that Detoxify Reactive Oxygen Species. (n.d.). PMC.
- Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction. (n.d.). PMC.
- Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. (2018). PLOS One.
-
NRF2 activation by reversible KEAP1 binding induces the antioxidant response in primary neurons and astrocytes of a Huntington's disease mouse model. (n.d.). PubMed. Retrieved from [Link]
- Diarylheptanoids as nutraceutical: A review. (n.d.). PMC.
-
Keap1-Nrf2 signaling: adaptive responses to exogenous and endogenous stress. (2015). YouTube. Retrieved from [Link]
- UPLC-MS/MS method for Icariin and metabolites in whole blood of C57 mice: development, validation, and pharmacokinetics study. (2023). Frontiers.
- Pharmacokinetics and organ distribution of diarylheptanoid phytoestrogens from Curcuma comosa in r
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Application Note: High-Purity Crystallization of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one for Pharmaceutical Research
Abstract
7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one, a diarylheptanoid found in plants such as Alpinia officinarum, has garnered significant interest for its neuroprotective properties.[1] The progression of this compound from a natural extract to a candidate for drug development necessitates a purification process that is both robust and scalable, ensuring high purity and batch-to-batch consistency. Crystallization is a cornerstone technique in pharmaceutical manufacturing for isolating and purifying active pharmaceutical ingredients (APIs).[2][3] This application note provides a comprehensive guide to the crystallization of this compound, detailing the underlying scientific principles, step-by-step protocols for different crystallization methods, and strategies for troubleshooting and optimization. The methodologies are designed for researchers, chemists, and drug development professionals to achieve high-purity material suitable for downstream applications.
Introduction: The Importance of Purity
This compound is a compound of the linear diarylheptanoid class, characterized by two phenyl rings linked by a seven-carbon chain.[4] Its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases, makes its purity a critical quality attribute.[1][5] Impurities, even in trace amounts, can alter the compound's physicochemical properties, reduce its efficacy, or introduce toxicity.[6] Crystallization serves as a powerful purification step because it is a process of solid-liquid separation that exploits differences in solubility between the target compound and its impurities, allowing for the selective formation of a highly ordered, pure solid crystal lattice.[3][7] This guide explains the causal relationships between experimental choices and the quality of the final crystalline product.
Physicochemical Properties & Crystallization Feasibility
Understanding the molecular structure of this compound is fundamental to designing an effective crystallization strategy. The molecule possesses both polar and non-polar characteristics: a polar phenolic hydroxyl group capable of hydrogen bonding, a moderately polar ketone group, and two non-polar aromatic rings. This amphiphilic nature suggests that solvents of intermediate polarity or mixed-solvent systems will be most effective for crystallization.
| Property | Value | Source |
| Chemical Formula | C₁₉H₂₀O₂ | [4][8] |
| Molecular Weight | 280.36 g/mol | [4] |
| IUPAC Name | (4E)-7-(4-hydroxyphenyl)-1-phenylhept-4-en-3-one | [4] |
| Known Solvents | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate. | [1][5][9] |
The key to successful crystallization is to identify a solvent system where the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[3] This differential solubility is the driving force for the process.
The Science of Crystallization: Controlling the Solid State
Crystallization is governed by two primary kinetic processes: nucleation (the formation of initial, stable crystalline nuclei) and crystal growth (the subsequent addition of molecules to the existing nuclei).[7] Both are driven by supersaturation , a state where the concentration of the solute in the solution exceeds its equilibrium solubility.[7]
Critical Parameters Influencing Crystal Quality:
-
Solvent Selection: The chosen solvent must not react with the compound and should exhibit a significant positive correlation between temperature and the compound's solubility.[3] The solvent's polarity relative to the solute dictates solubility.
-
Cooling Rate: Slow cooling is paramount. It maintains a low level of supersaturation, which favors crystal growth over rapid nucleation.[10] Fast cooling leads to high supersaturation, causing the formation of many small, often impure, crystals.[3][10]
-
Agitation: Stirring can influence heat and mass transfer, preventing localized high supersaturation and leading to a more uniform crystal size distribution. However, excessive agitation can cause secondary nucleation and crystal breakage.
-
Impurity Profile: Structurally similar impurities can become incorporated into the crystal lattice, while others may adsorb to the crystal surface, hindering growth and affecting crystal shape (habit).[11][12] A well-designed crystallization process can effectively reject these impurities.[13]
Caption: Interplay of key parameters affecting final crystal quality.
Protocol 1: Single-Solvent Cooling Crystallization
This is the most common and straightforward crystallization method, ideal when a single solvent provides a steep solubility curve with respect to temperature.[3][14] For this compound, acetone and ethyl acetate are excellent starting points for screening.[1][15]
Rationale & Solvent Screening
The objective is to find a solvent that fully dissolves the compound when hot but allows for high recovery of crystals upon cooling.
-
Place ~20 mg of the crude compound into a small test tube.
-
Add the test solvent (e.g., acetone) dropwise at room temperature. Observe if it dissolves. An ideal solvent will not dissolve the compound well at this stage.
-
Gently heat the mixture to the solvent's boiling point. The compound should dissolve completely. If it does not, the solvent is unsuitable.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.
Step-by-Step Protocol
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add the chosen solvent (e.g., ethyl acetate) in small portions while heating the flask gently (e.g., on a hot plate) with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.[3]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step prevents premature crystallization on the filter.
-
Cooling and Crystallization: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent (Two-Solvent) Crystallization
This method is employed when no single solvent is ideal. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "anti-solvent" (in which it is poorly soluble) to induce precipitation.[13][14]
Rationale & Solvent Pair Selection
A suitable pair for this compound could be acetone (good solvent) and water or hexane (anti-solvents). The two solvents must be fully miscible.
-
Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature.
-
Add the "anti-solvent" dropwise until a persistent cloudiness (incipient precipitation) is observed.
-
Gently heat the mixture until the solution becomes clear again.
-
Slowly cool the clear solution to induce crystallization.
Step-by-Step Protocol
Caption: Workflow for the anti-solvent crystallization method.
-
Dissolution: Dissolve the crude compound in a minimal volume of the "good" solvent (e.g., acetone) at room temperature in an Erlenmeyer flask.
-
Induce Supersaturation: Add the "anti-solvent" (e.g., water) dropwise with constant swirling. Continue until the solution just begins to turn cloudy and the cloudiness persists.
-
Re-homogenize: Gently warm the flask until the solution becomes clear again. If it does not become clear, add a very small amount of the "good" solvent until it does.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize the yield.
-
Collection & Drying: Collect, wash (with a cold mixture of the solvent pair), and dry the crystals as described in Protocol 1.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | Compound's melting point is lower than the solvent's boiling point; solution is too concentrated. | Use a lower-boiling point solvent; use a more dilute solution; ensure slow cooling.[16] |
| No Crystals Form | Solution is not sufficiently supersaturated; nucleation is inhibited. | Scratch the inside of the flask with a glass rod; add a seed crystal of the pure compound; cool the solution further; allow solvent to evaporate slowly.[17] |
| Very Low Yield | Too much solvent used; insufficient cooling; premature crystallization during hot filtration. | Use the minimum amount of hot solvent; ensure adequate cooling time; pre-heat filtration apparatus. |
| Poor Purity | Cooling was too rapid, trapping impurities; inefficient washing. | Ensure slow, undisturbed cooling; perform a second recrystallization; wash crystals with fresh, ice-cold solvent.[3][11] |
Conclusion
The purification of this compound by crystallization is a critical step for its advancement as a potential pharmaceutical agent. By carefully selecting a solvent system and controlling key process parameters such as the cooling rate, high-purity crystalline material can be reliably obtained. The single-solvent and anti-solvent protocols provided herein offer robust starting points for laboratory-scale purification. These methods, grounded in the fundamental principles of crystallization, can be optimized and scaled to meet the stringent purity requirements of the drug development industry.
References
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Application Note: A Practical Guide to Thin-Layer Chromatography of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Introduction: Understanding the Analyte
7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one is a linear diarylheptanoid, a class of natural products characterized by a C6-C7-C6 carbon skeleton.[1] This specific compound is a constituent of plants such as Alpinia officinarum (lesser galangal).[2][3][4][5] Structurally, it possesses several key features that dictate its chromatographic behavior: two phenyl rings, a seven-carbon aliphatic chain, a phenolic hydroxyl group, and an α,β-unsaturated ketone (enone) system.[1] The interplay between the non-polar aromatic rings and alkyl chain, and the polar hydroxyl and ketone functional groups, makes it a molecule of intermediate polarity. This characteristic is central to developing an effective Thin-Layer Chromatography (TLC) method for its analysis.
This application note provides a detailed protocol for the TLC analysis of this compound, explaining the rationale behind methodological choices to empower researchers in reaction monitoring, purity assessment, and isolation workflows.
The Chromatographic Principle: Selecting the Right System
TLC separates compounds based on the principle of differential partitioning between a stationary phase and a mobile phase.[6][7] A compound's migration on the TLC plate is governed by its relative affinity for these two phases; a stronger affinity for the stationary phase results in slower movement, while a greater solubility in the mobile phase leads to faster movement up the plate.[7][8]
Stationary Phase Selection
For a molecule of intermediate polarity like this compound, the standard choice for the stationary phase is silica gel (SiO₂) .[9][10] Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[8] These groups can form hydrogen bonds and dipole-dipole interactions with polar functional groups on the analyte, such as the phenolic hydroxyl and ketone groups of our target compound.[8][11] This interaction is the primary mechanism of retention in a normal-phase TLC system.
-
Rationale: Over 80% of TLC separations are performed on silica gel due to its versatility and effectiveness for a wide range of organic compounds. While alumina is another polar option, silica is generally preferred for compounds containing acidic functional groups, like the phenol in our analyte, to prevent strong, irreversible binding and produce better spot shapes.[12]
Mobile Phase (Eluent) Strategy
The mobile phase's role is to dissolve the analyte and transport it up the stationary phase.[12][13] In normal-phase TLC, the mobile phase is less polar than the stationary phase. The strength of the eluent is determined by its polarity; a more polar mobile phase will more effectively compete with the stationary phase for the analyte, causing the analyte to travel further up the plate, resulting in a higher Retention Factor (Rƒ).
Given the structure of this compound, a binary solvent system composed of a non-polar solvent and a moderately polar solvent is ideal. A common and highly effective system for compounds of this type is a mixture of hexane and ethyl acetate .[14]
-
Hexane: A non-polar solvent that helps to modulate the overall polarity of the mobile phase.
-
Ethyl Acetate: A moderately polar solvent that can effectively solvate the analyte and compete with the silica gel for its polar functional groups.
The ratio of these two solvents is the critical variable for achieving optimal separation. The ideal Rƒ value for a well-resolved spot is typically between 0.2 and 0.6.
Experimental Protocol: Step-by-Step Methodology
This section outlines a robust, self-validating protocol for the TLC analysis of this compound.
Materials and Equipment
-
TLC Plates: Silica gel 60 F₂₅₄ plates (glass, aluminum, or plastic-backed). The "F₂₅₄" indicates the presence of a fluorescent indicator that facilitates visualization under UV light at 254 nm.[9]
-
Analyte: this compound.
-
Solvents (HPLC grade or better): Hexane, Ethyl Acetate, Dichloromethane, Acetone, Methanol.
-
Developing Chamber: Glass tank with a tight-fitting lid.
-
Spotting Capillaries: Fine-tipped glass capillaries.
-
Visualization Tools:
-
General Lab Equipment: Fume hood, forceps, pencil, ruler.
Workflow Diagram
Caption: Workflow for TLC analysis of this compound.
Detailed Procedure
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent. Suitable solvents include acetone, ethyl acetate, or dichloromethane.[3][17]
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. Close the lid and allow the chamber to saturate for 10-15 minutes. This ensures a vapor-rich environment, leading to better and more reproducible chromatograms.[6][7]
-
Plate Preparation: Using a pencil (never a pen, as the ink will chromatograph), gently draw a straight line across a TLC plate about 1 cm from the bottom. This is the origin line.
-
Spotting: Dip a capillary tube into your sample solution. Briefly and gently touch the tip of the capillary to the origin line on the plate. Aim for a small, concentrated spot, no more than 1-2 mm in diameter.[18] Allow the solvent to evaporate completely between applications if more sample is needed.
-
Development: Using forceps, carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the level of the mobile phase.[7] Lean the plate against the chamber wall, close the lid, and allow the solvent to ascend the plate via capillary action.[11]
-
Drying: Once the solvent front has moved to within about 1 cm of the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization & Analysis:
-
UV Light (Non-destructive): View the dried plate under a UV lamp at 254 nm.[15] The compound contains a conjugated system and aromatic rings, which will quench the fluorescence of the plate's indicator, appearing as a dark spot against a glowing green background.[9][16] Gently circle the spot(s) with a pencil.
-
Iodine Vapor (Semi-destructive): Place the plate in a sealed chamber containing a few crystals of iodine. Organic compounds will absorb the iodine vapor and appear as brown or yellow spots.[15][16] This method is effective for many organic compounds. The spots are often transient, so they should be circled immediately.
-
Chemical Staining (Destructive): If further visualization is needed, dip the plate into a staining solution, such as potassium permanganate (KMnO₄) or phosphomolybdic acid (PMA), remove it, and gently heat with a heat gun until colored spots appear against the background. The alkene and phenol moieties are readily oxidized by KMnO₄, which should produce a yellow spot on a purple background.
-
-
Rƒ Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rƒ value using the following formula[18]:
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization and Data Interpretation
The key to a successful TLC separation is selecting a mobile phase that provides an optimal Rƒ value. The following table provides starting points and explains the causal relationship between solvent composition and analyte migration.
| Mobile Phase Composition (Hexane:Ethyl Acetate, v/v) | Expected Rƒ Value | Rationale & Interpretation |
| 9:1 | Low (0.05 - 0.15) | The mobile phase is highly non-polar. The polar analyte interacts very strongly with the polar silica gel and is not effectively eluted. The spot remains near the origin. |
| 7:3 | Optimal (0.25 - 0.40) | This composition provides a good balance. The ethyl acetate is polar enough to compete with the silica gel, moving the analyte off the origin, but the hexane prevents it from moving too quickly. This is the recommended starting point for good resolution. |
| 1:1 | High (0.60 - 0.80) | The mobile phase is quite polar. The analyte has a high affinity for the mobile phase and interacts weakly with the stationary phase, causing it to travel close to the solvent front. This can lead to poor separation from less polar impurities. |
| 100% Ethyl Acetate | Very High (~0.9) | The eluent is too polar. The analyte will be fully solvated and travel with the solvent front, providing no separation. |
Self-Validation: The protocol is self-validating through the systematic adjustment of the mobile phase. If the initial Rƒ is too low (e.g., with 9:1 Hex:EtOAc), the polarity of the mobile phase must be increased. If the Rƒ is too high (e.g., with 1:1 Hex:EtOAc), the polarity must be decreased. This logical, iterative process ensures that an optimal separation can be reliably achieved.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the thin-layer chromatography of this compound. By understanding the interplay between the analyte's structure and the properties of the stationary and mobile phases, researchers can effectively use TLC for rapid, reliable analysis. The recommended starting condition of silica gel 60 F₂₅₄ plates with a 7:3 hexane:ethyl acetate mobile phase and visualization under UV light at 254 nm serves as a robust foundation for routine analysis and method development.
References
-
Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]
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University of California, Los Angeles. (n.d.). TLC Visualization Methods. [Link]
-
Amrita Vishwa Vidyapeetham. (n.d.). Thin Layer Chromatography. [Link]
-
Operachem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Al-Salahi, R., et al. (2020). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. PMC. [Link]
-
Merck Millipore. (n.d.). Thin-Layer Chromatography Process. [Link]
-
BYJU'S. (2020, March 11). thin-layer chromatography (TLC). [Link]
-
Filter-Bio. (2025, December 19). How to detect compounds on TLC plates?. [Link]
-
Aksöz, B. E., & Ertan, R. (2015). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Poole, C. F. (2026, February 13). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. [Link]
-
ResearchGate. (n.d.). UV Spectra of chalcone derivatives. [Link]
-
ResearchGate. (n.d.). UV absorption spectra of chalcones 3a-f. [Link]
-
National Institutes of Health. (n.d.). Increased In Situ Intestinal Absorption of Phytoestrogenic Diarylheptanoids from Curcuma comosa in Nanoemulsions. [Link]
-
ClinicSearch. (2022, September 26). Synthesis of dibenzoylmethane-flavonoid hybrids as potential uv filters. Hybrids of chalcones. [Link]
-
PubMed. (2002, November 15). Stationary phases for thin-layer chromatography. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
Interchim – Blog. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
Semantic Scholar. (2023, August 30). Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from Europ. [Link]
-
ResearchGate. (2015, September 15). What is the best mobile phase to separate polyphenols on TLC plate?. [Link]
-
CORE. (n.d.). Characterization of diarylheptanoids. [Link]
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BioCrick. (n.d.). This compound | CAS:100667-52-5. [Link]
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MDPI. (2025, March 3). Unveiling the Potential of Plant-Derived Diarylheptanoids and Their Derivatives in Bio-Based Polyurethane Compositions. [Link]
-
Science Alert. (n.d.). Synthesis and Characterization of Some Chalcone Derivatives. [Link]
-
National Institutes of Health, PubChem. (n.d.). This compound. [Link]
-
Arkivoc. (2025, August 7). Synthesis of 1-(3′,4′-dihydroxyphenyl)-7-(4″-hydroxyphenyl)-4 hepten-3-one. [Link]
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FooDB. (2010, April 8). Showing Compound this compound (FDB011319). [Link]
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ResearchGate. (2025, August 5). Naturally Occurring Diarylheptanoids -A Supplementary Version. [Link]
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World Journal of Pharmaceutical and Life Sciences. (2024, September 3). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL EVALUATION OF SOME NOVEL PYRIMIDINE- BASED CHALCONE DERIVATIVES. [Link]
-
The Royal Society of Chemistry. (n.d.). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. [Link]
-
National Institutes of Health, PubChem. (n.d.). 4-Hepten-3-one, 7-(4-hydroxyphenyl)-1-phenyl-, (E)-. [Link]
-
CAPS. (n.d.). This compound. [Link]
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Troubleshooting & Optimization
Technical Support Center: Solution Stability of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Welcome to the technical support center for 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this diarylheptanoid in solution. By understanding the molecule's inherent reactivity and implementing the robust protocols outlined here, you can ensure the integrity and reproducibility of your experiments.
Understanding the Molecule: A Proactive Approach to Stability
This compound is a diarylheptanoid possessing two key functional groups that dictate its stability profile: a phenolic hydroxyl group and an α,β-unsaturated ketone (enone) . Proactive measures to prevent degradation must address the vulnerabilities of both moieties.
-
Phenolic Hydroxyl Group: This group is susceptible to oxidation, which can be catalyzed by light, heat, and trace metal ions.[1][2] Oxidation can lead to the formation of colored quinone-type structures, altering the compound's biological activity and analytical profile.
-
α,β-Unsaturated Ketone (Enone): The enone system is an electrophilic Michael acceptor, making it susceptible to nucleophilic attack.[3][4] This reactivity can lead to the formation of adducts with solvents, buffer components, or other nucleophiles present in the experimental system.
This guide will provide a structured approach to mitigating these degradation pathways through a series of troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide: A Symptom-to-Solution Framework
This section addresses common issues encountered during the handling and analysis of this compound in solution.
Question 1: My solution of this compound has turned yellow/brown. What is the likely cause and how can I prevent it?
Answer: A color change to yellow or brown is a strong indicator of oxidation of the phenolic hydroxyl group to form quinone-like structures. This is a common degradation pathway for phenolic compounds, often accelerated by exposure to oxygen, light, and elevated temperatures.[1][2]
Immediate Actions:
-
Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) before sealing the container to minimize exposure to oxygen.
-
Store the solution at reduced temperatures (-20°C or -80°C) to slow down the rate of oxidation.
Preventative Measures:
-
Solvent Selection: Use deoxygenated solvents for stock solutions. This can be achieved by sparging the solvent with an inert gas for 15-30 minutes before use.
-
Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the stock solution. However, it is crucial to first verify that the antioxidant does not interfere with your downstream assays.
Question 2: I am observing a loss of the parent compound peak and the appearance of new, more polar peaks in my HPLC analysis. What could be happening?
Answer: The appearance of more polar peaks alongside a decrease in the parent compound suggests a degradation process that increases the polarity of the molecule. This could be due to several factors:
-
Oxidation: As mentioned above, oxidation of the phenol to a quinone will increase polarity.
-
Hydrolysis: If your solution is at a high or low pH, the enone moiety could be susceptible to hydrolysis, although this is generally less common for ketones than for esters.[5][6][7]
-
Reaction with Buffer Components: If you are using a buffer containing nucleophilic species (e.g., Tris or phosphate buffers), these can potentially react with the enone via a Michael addition, forming a more polar adduct.[3][4]
Troubleshooting Steps:
-
Analyze Your Buffer: Scrutinize the composition of your buffer for any nucleophilic components. If possible, switch to a less reactive buffer system, such as HEPES.
-
pH Study: Perform a preliminary stability study at different pH values (e.g., pH 3, 7, and 9) to determine the optimal pH range for your compound's stability.
-
Forced Degradation Study: Conduct a forced degradation study (see protocol below) to intentionally degrade the compound under various stress conditions (acid, base, oxidation, light, heat). This will help you identify the degradation products and develop a stability-indicating analytical method.
Question 3: My experimental results are inconsistent, especially after freeze-thaw cycles of my stock solution. Why is this happening?
Answer: Inconsistent results after freeze-thaw cycles are often due to either degradation upon freezing/thawing or precipitation of the compound.
-
Degradation: Repeated freeze-thaw cycles can introduce more dissolved oxygen into the solution, accelerating oxidative degradation.
-
Precipitation: The solubility of your compound may decrease at lower temperatures, causing it to precipitate out of solution. Upon thawing, it may not fully redissolve, leading to a lower effective concentration.
Best Practices:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.
-
Solubility Check: Before freezing, ensure your compound is fully dissolved. After thawing, vortex the solution thoroughly and visually inspect for any precipitate. If you suspect precipitation, centrifuge the thawed aliquot and measure the concentration of the supernatant.
-
Storage Conditions: For long-term storage, flash-freeze the aliquots in liquid nitrogen before transferring them to a -80°C freezer. This rapid freezing can minimize the formation of large ice crystals that might affect solution homogeneity.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve and store this compound? A1: Based on its chemical properties, high-purity DMSO, ethanol, or acetonitrile are recommended for preparing stock solutions. For aqueous experimental buffers, it is crucial to minimize the percentage of the organic solvent to avoid precipitation while ensuring the compound remains in solution. Always use anhydrous, high-purity solvents to minimize contaminants that could catalyze degradation.
Q2: What are the ideal storage conditions for a stock solution of this compound? A2: For long-term stability, stock solutions should be stored at -80°C in tightly sealed amber vials, with the headspace purged with an inert gas. For short-term use (up to one week), storage at -20°C is acceptable. Avoid storing solutions at 4°C or room temperature for extended periods.
Q3: How can I monitor the stability of my compound in solution over time? A3: The most reliable way to monitor stability is by using a validated stability-indicating HPLC method. This method should be able to separate the intact parent compound from all potential degradation products. Regularly analyze your stock and working solutions to track the peak area of the parent compound and look for the appearance of new peaks.
Q4: Can I use common buffers like PBS or Tris with this compound? A4: Caution is advised when using buffers containing nucleophiles. While PBS is generally less reactive, Tris contains a primary amine that could potentially undergo a Michael addition with the enone. It is highly recommended to perform a preliminary experiment to assess the compatibility of your chosen buffer with the compound. Incubate the compound in the buffer for the duration of your experiment and analyze the sample by HPLC to check for degradation.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Solvent Preparation: Use anhydrous, HPLC-grade DMSO, ethanol, or acetonitrile. To remove dissolved oxygen, sparge the solvent with a gentle stream of inert gas (argon or nitrogen) for 15-30 minutes in a fume hood.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Dissolution: Add the deoxygenated solvent to the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be used if necessary.
-
Aliquoting: Dispense the stock solution into single-use amber glass or polypropylene microcentrifuge tubes.
-
Inert Gas Purging: Gently blow a stream of inert gas over the surface of the solution in each aliquot for a few seconds before capping tightly.
-
Storage: For long-term storage, flash-freeze the aliquots in liquid nitrogen and then transfer them to a -80°C freezer. For short-term storage, place the aliquots in a -20°C freezer.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade the compound to understand its degradation pathways and to develop a stability-indicating analytical method.
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Incubate at 60°C for 24 hours.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide to the sample solution. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, incubate a solution of the compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions) for a defined period.
-
-
Sample Analysis: At various time points, withdraw an aliquot from each stress condition, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze the samples using an HPLC-UV/DAD or HPLC-MS system. Compare the chromatograms of the stressed samples to that of an unstressed control. The goal is to achieve 10-30% degradation of the parent compound. Look for the formation of new peaks and ensure they are well-resolved from the parent peak.
Protocol 3: Development of a Stability-Indicating HPLC Method
-
Initial Method Development:
-
Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). A typical starting gradient could be 10-90% B over 20 minutes.
-
Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance (this can be determined from a UV scan of the compound).
-
-
Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent peak and all degradation product peaks.
-
Ensure the parent peak is pure by checking the peak purity using a DAD detector or by LC-MS analysis.
-
-
Method Validation: Once an optimal separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for the target molecule.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting degradation issues.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -80°C (long-term), -20°C (short-term) | Minimizes rates of all chemical degradation pathways. |
| Solvent for Stock | Anhydrous, deoxygenated DMSO, Ethanol, or Acetonitrile | Reduces oxidative degradation and side reactions. |
| Light Exposure | Store in amber vials or protect from light | Prevents photodegradation of the phenolic group. |
| Atmosphere | Purge with inert gas (Argon or Nitrogen) | Minimizes oxidation by removing atmospheric oxygen. |
| pH of Aqueous Solutions | Near-neutral (to be confirmed by stability study) | Avoids acid or base-catalyzed hydrolysis or degradation. |
References
-
Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (2025). PharmaCompass. [Link]
-
How to store plant extracts properly? (2025). Oner Biotech. [Link]
-
Best Practices for Preserving Botanical Extract Shelf Life. (2025). NutraScience Labs. [Link]
-
How to store plant extracts. (2023). GreenskyBio. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Arcinova. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). LinkedIn. [Link]
-
A Review: Stability Indicating Forced Degradation Studies. (2020). Research Journal of Pharmacy and Technology. [Link]
-
Forced degradation study: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
How long can we store plant extracts ( solvent extracted ) before using for antioxident? (2016). ResearchGate. [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. [Link]
-
Unveiling the Potential of Plant-Derived Diarylheptanoids and Their Derivatives in Bio-Based Polyurethane Compositions. (2025). MDPI. [Link]
-
Research Progress on the Antioxidant Activity of Natural Diarylheptanoids: Mechanisms and Structure-activity Relationships. (2025). ResearchGate. [Link]
-
CHEM 330 Topics Discussed on Oct 2. (n.d.). University of Idaho. [Link]
-
SOP for Analytical Solution Stability Study. (2020). Pharma Beginners. [Link]
-
Stability Study Protocol. (n.d.). Egyptian Drug Authority. [Link]
-
Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. (2020). MDPI. [Link]
-
Guidance for Industry #5 - Drug Stability Guidelines. (1986). U.S. Food and Drug Administration. [Link]
-
The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. (2023). MDPI. [Link]
-
Stability-Indicating HPLC Method Development. (n.d.). Waters. [Link]
-
Chemical Reactivity. (n.d.). Michigan State University. [Link]
-
Synthesis and Digestibility Inhibition of Diarylheptanoids: Structure–Activity Relationship. (1998). Springer. [Link]
-
Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. (2021). Royal Society of Chemistry. [Link]
-
Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. [Link]
-
Formation and Reactivity of Enolates. (n.d.). StudySmarter. [Link]
-
Stability-indicating HPLC method optimization using quality. (2025). Journal of Applied Pharmaceutical Science. [Link]
-
Organic Chemistry 2 Enols & Enones. (n.d.). University of Pittsburgh. [Link]
-
Michael addition reaction. (n.d.). Wikipedia. [Link]
-
Michael Addition. (n.d.). Organic Chemistry Portal. [Link]
-
Ch18: Michael reaction. (n.d.). University of Calgary. [Link]
Sources
- 1. ACP - Rapid oxidation of phenolic compounds by O3 and HOâ: effects of the airâwater interface and mineral dust in tropospheric chemical processes [acp.copernicus.org]
- 2. Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Michael Addition [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low yield in the synthesis of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Technical Support Center: Synthesis of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Case ID: #DH-741-YIELD Status: Open Priority: High (Process Optimization)
Executive Summary: The "Hidden" Chemistry
The synthesis of This compound (a linear diarylheptanoid) presents a deceptive challenge. While theoretically a straightforward Claisen-Schmidt aldol condensation between 4-phenyl-2-butanone (Benzyl acetone) and 3-(4-hydroxyphenyl)propanal , low yields (<20%) are statistically the norm for first-time attempts.
The Root Cause Analysis: The failure usually stems from three converging factors:
-
Aldehyde Instability: The precursor 3-(4-hydroxyphenyl)propanal is thermally unstable and prone to self-polymerization.
-
Phenolic Interference: The unprotected hydroxyl group (
) consumes base, forming a phenoxide anion that alters solubility and electron density, often leading to "tarring" (oxidative polymerization). -
Incomplete Dehydration: The intermediate
-hydroxy ketone often fails to eliminate water spontaneously under mild basic conditions.
Diagnostic Module: Why did my reaction fail?
Use this decision tree to identify the specific failure mode of your experiment.
Figure 1: Diagnostic logic flow for identifying yield loss mechanisms.
Technical Protocol: The "Protected" Pathway
Direct condensation with free phenolic groups is the primary cause of low yield. The Authoritative Recommendation is to utilize a protection-deprotection strategy. This adds two steps but typically increases overall yield from ~15% to >60%.
Phase 1: Reagent Preparation
-
Reagent A (Nucleophile): 4-phenyl-2-butanone (Benzyl acetone).
-
Reagent B (Electrophile): 3-(4-hydroxyphenyl)propanal.[1]
-
Critical Check: If Reagent B is dark or viscous, it has polymerized. Purify via flash chromatography immediately before use or synthesize de novo via Swern oxidation of the corresponding alcohol [1].
-
Phase 2: The Optimized Workflow
| Step | Operation | Mechanistic Rationale |
| 1. Protection | Protect Reagent B as MOM-ether or TBS-ether . (Reagent B + TBSCl + Imidazole | Prevents phenoxide formation. Eliminates oxidative tarring and solubility issues in non-polar solvents [2]. |
| 2. Enolization | Dissolve Reagent A (1.2 eq) in THF at -78°C. Add LDA (1.1 eq). Stir for 30 min. | Kinetic Control: LDA quantitatively forms the lithium enolate at the terminal methyl group (C1), ensuring linear chain extension rather than branching [3]. |
| 3. Addition | Add Protected Reagent B (1.0 eq) slowly to the enolate. Stir at -78°C for 1h. | Low temperature prevents retro-aldol reactions and suppresses self-condensation of the aldehyde. |
| 4. Dehydration | Quench with sat. | The intermediate aldol adduct is stable. Thermal/Acidic driving force is required to form the thermodynamically stable conjugated enone [4]. |
| 5. Deprotection | Treat with TBAF (for TBS) or dilute HCl (for MOM). | Reveals the free phenol under mild conditions to preserve the conjugated system. |
Troubleshooting FAQs
Q1: I see a major byproduct that looks like a branched isomer. What is it?
-
Diagnosis: Regioselectivity Error.
-
Explanation: Benzyl acetone has two
-proton sites: the terminal methyl ( ) and the internal methylene ( ). Thermodynamic control (weak bases like NaOH at Room Temp) can lead to enolization at the more substituted , resulting in a branched product. -
Fix: Switch to Kinetic Control (LDA at -78°C) to force enolization at the terminal methyl group.
Q2: My reaction mixture turns into a solid gel (emulsion) during workup.
-
Diagnosis: Phenolic Surfactants.
-
Explanation: Long-chain phenols act as surfactants.
-
Fix: Acidify the aqueous layer to pH 4-5 using 1M HCl before extraction. This protonates the phenoxide, breaking the emulsion. Note: Do not acidify if using acid-labile protecting groups like THP/MOM unless you intend to deprotect simultaneously.
Q3: Can I do this without protecting groups?
-
Diagnosis: Feasibility Inquiry.[2]
-
Answer: Yes, but expect yields <25%.
-
Protocol Modification: Use 40% KOH (aq) / Methanol (1:1 ratio) with ultrasound irradiation. The high concentration of base pushes the equilibrium, and ultrasound assists in mass transfer, potentially reducing polymerization time. However, purification will be difficult due to tar formation [5].
Visualizing the Reaction Pathway
Figure 2: Comparison of the robust "Protected" pathway vs. the risky direct route.
References
-
Sigma-Aldrich. (2024). Product Specification: 3-(4-Hydroxyphenyl)propanal Stability & Storage. Link
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter 3: Protection of Phenols). Link
-
Baranovsky, A. V., et al. (2009). Synthesis of Alnustone-Like Natural Diarylheptanoids via 4 + 3 Strategy.[3] Synthetic Communications, 39(12). (Describes LDA-promoted aldol condensation for diarylheptanoids). Link
-
Wang, Q., et al. (2009). First Total Synthesis of Cytotoxic Diarylheptanoids.[4] Synthetic Communications. (Details the dehydration/elimination steps for similar backbones). Link
-
Calvino, V., et al. (2005).[5] Ultrasound-promoted Claisen-Schmidt condensation.[5] Ultrasonics Sonochemistry. (Alternative "Green" methods for unprotected substrates). Link
Sources
Stability of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one under UV light and storage conditions
Compound Code: AO-1
CAS: 100667-52-5
Chemical Class: Linear Diarylheptanoid (
Executive Summary
This guide addresses the stability profile of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one (referred to herein as AO-1 ). While structurally robust in solid form under controlled conditions, AO-1 exhibits significant sensitivity to UV light (isomerization) and physiological pH (degradation). Researchers utilizing AO-1 for cell culture or mechanistic studies must strictly adhere to the protocols below to prevent data artifacts caused by compound degradation.
Module 1: Storage & Handling Protocols
Solid State Storage
-
Long-term: Store at -20°C (up to 3 years) or 4°C (up to 2 years).[1]
-
Protection: Vial must be tightly sealed and protected from light (amber vial or foil-wrapped).
-
Hygroscopicity: Allow the vial to equilibrate to room temperature for 1 hour before opening to prevent condensation, which can accelerate hydrolysis or oxidation of the phenolic moiety.
Solution Stability (Critical)
AO-1 contains an enone system (
| Solvent | Stability Rating | Recommended Conditions | Notes |
| DMSO | High | -80°C (6 months) | Preferred for stock solutions (>10 mM). Avoid repeated freeze-thaw cycles.[1] |
| Ethanol | Moderate | -20°C (1 month) | Good for working solutions. Prone to evaporation; seal tightly. |
| Cell Media (pH 7.4) | LOW | Immediate Use | CRITICAL: Linear diarylheptanoids degrade significantly at pH 7.4. |
| Acidic Buffer (pH 1.2) | High | Stable | Mimics gastric stability; compound remains intact. |
Technical Insight: In aqueous environments, AO-1 is relatively stable at acidic pH (pH 1.2) but exhibits rapid degradation kinetics at neutral/basic pH (pH 7.4). In pharmacokinetic studies, this implies high gastric stability but potential instability in plasma or culture media.
Module 2: Photostability & UV Troubleshooting
The Mechanism of Instability
The central enone linker (C4=C5 double bond conjugated with C3 ketone) acts as a chromophore. Upon exposure to UV light (or intense ambient light), AO-1 undergoes photo-isomerization from the trans (E) isomer—the bioactive natural form—to the cis (Z) isomer. Prolonged exposure can lead to [2+2] cycloaddition (dimerization).
UV Protection Protocol
-
Preparation: Perform all weighing and dilution steps under low-light conditions or yellow light.
-
Incubation: If treating cells for >24 hours, wrap culture plates in aluminum foil.
-
Analysis: Use amber autosampler vials for HPLC/UHPLC analysis.
Module 3: Visualization of Stability Logic
The following diagram illustrates the critical decision pathways for handling AO-1 to ensure experimental integrity.
Figure 1: Decision matrix for AO-1 handling. Note the critical path for pH 7.4 media leading to degradation.
Module 4: Troubleshooting FAQs
Q1: I see a "split peak" or a new shoulder peak in my HPLC chromatogram. Is my compound impure?
Diagnosis: This is likely E/Z photo-isomerization , not chemical impurity. Root Cause: The sample was likely exposed to ambient light during preparation or while sitting in the autosampler. Verification:
-
Check the UV spectrum of both peaks using a Diode Array Detector (DAD).[2] Isomers typically have identical mass (LC-MS) and very similar UV spectra (
). -
Correction: Re-prepare the sample in an amber vial under low light and run immediately.
Q2: My IC50 values in cell culture (24h-48h) are inconsistent or higher than expected.
Diagnosis: pH-Dependent Degradation . Root Cause: Linear diarylheptanoids like AO-1 are unstable at pH 7.4 (physiological pH). Studies indicate significant decomposition of similar linear diarylheptanoids in simulated intestinal fluid (pH 6.8) and blood pH (pH 7.[3]4) over time.[1][3][4] Solution:
-
Refresh the media containing the drug every 6–12 hours if possible.
-
Quantify the actual concentration in the media at
and using HPLC to calculate the effective exposure.
Q3: The DMSO stock solution has turned from colorless/pale yellow to dark brown.
Diagnosis: Phenolic Oxidation . Root Cause: The 4-hydroxyphenyl group is susceptible to oxidation, forming quinoid structures, especially if the DMSO contains trace water or was stored at room temperature. Action: Discard the stock. Do not attempt to filter or purify. For future stocks, purge the vial with nitrogen gas before sealing.
Module 5: Analytical Reference Data
When validating the stability of AO-1, use the following parameters:
-
UV Absorption Maxima:
(methanol). -
Mass Spectrometry (ESI+):
-
Parent Ion:
-
Key Fragments (MS/MS):
91, 105, 117 (Characteristic of diarylheptanoid cleavage).[4]
-
-
HPLC Method:
References
-
Biocrick. (n.d.). This compound Data Sheet. Retrieved from [Link]
-
Riethmüller, E., et al. (2013). "Characterisation of diarylheptanoid- and flavonoid-type phenolics in Corylus avellana L. leaves and bark by HPLC/DAD-ESI/MS." Phytochemical Analysis. Retrieved from [Link]
-
Vlase, L., et al. (2022). "Membrane Permeability and Aqueous Stability Study of Linear and Cyclic Diarylheptanoids from Corylus maxima." Plants (Basel). Retrieved from [Link]
-
Dong, Y., et al. (2024). "LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum." Journal of Natural Products. Retrieved from [Link]
Sources
- 1. This compound | CAS 100667-52-5 | ScreenLib [screenlib.com]
- 2. Characterisation of diarylheptanoid- and flavonoid-type phenolics in Corylus avellana L. leaves and bark by HPLC/DAD-ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) | MDPI [mdpi.com]
- 4. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. researchgate.net [researchgate.net]
Overcoming cytotoxicity issues with high concentrations of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Topic: Overcoming Cytotoxicity & Solubility Issues with 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one Compound Class: Linear Diarylheptanoid (Structurally related to Yakuchinone B / AO-1) Cas No: 100667-52-5
Executive Summary
Welcome to the Technical Support Center. You are likely visiting this page because you are observing inconsistent data, steep toxicity curves, or precipitation when working with This compound (hereafter referred to as AO-1 ) at concentrations >10 µM.
AO-1 is a lipophilic diarylheptanoid containing an
-
Physicochemical: Poor aqueous solubility leading to micro-precipitation (false toxicity).
-
Biochemical: Non-specific alkylation of thiol groups (Michael Acceptor activity) leading to rapid oxidative stress.
This guide provides self-validating protocols to distinguish between specific pharmacological activity and artifacts.
Module 1: Troubleshooting Solubility & Precipitation
The Issue: Users often report "cell death" that is actually physical stress caused by compound precipitation, or "high absorbance" in colorimetric assays caused by turbidity.
The Science: AO-1 is highly lipophilic. When a concentrated DMSO stock (e.g., 20 mM) is spiked into aqueous cell culture media, the compound may locally exceed its solubility limit before dispersing, forming micro-crystals that settle on the cell monolayer.
Diagnostic Protocol: The "Crystal Check"
Before assuming cytotoxicity, perform this validation step.
-
Prepare your highest working concentration (e.g., 50 µM or 100 µM) in cell-free media.
-
Incubate at 37°C for 2 hours (mimicking assay start).
-
Measure Turbidity: Read Absorbance at 600 nm (OD600).
-
Result: If OD600 > 0.05 compared to a DMSO-only blank, your compound has precipitated.
-
-
Microscopy: Inspect under 20x phase contrast. Look for "shimmering" debris or needle-like structures.
Solution: The BSA-Conjugation Method
To stabilize AO-1 in aqueous media, exploit its affinity for serum albumin.
-
Standard Method: Spike DMSO stock directly into media (Risk: Precipitation).
-
Optimized Method: Premix AO-1 with Bovine Serum Albumin (BSA) before adding to cells.
-
Prepare a 10x working solution of AO-1 in PBS containing 5% BSA.
-
Vortex vigorously for 30 seconds.
-
Dilute this 10x solution 1:10 into the final culture media (Final BSA concentration ~0.5%).
-
Why this works: Albumin acts as a carrier protein, preventing crystal nucleation while allowing cellular uptake [1].
-
Module 2: Distinguishing Specific vs. Non-Specific Toxicity
The Issue: "My compound kills all cells (healthy and cancerous) indiscriminately at 50 µM."
The Science: The central enone linker (4-hepten-3-one) is a Michael Acceptor . At high concentrations, it irreversibly alkylates free cysteine residues on Glutathione (GSH), depleting the cell's antioxidant reserve. This causes "oxidative catastrophe" (necrosis) rather than specific signaling modulation [2].
Validation Experiment: The NAC Rescue
To determine if toxicity is due to specific target engagement or non-specific ROS generation, use N-Acetylcysteine (NAC).
Protocol:
-
Pre-treatment: Incubate cells with 2 mM NAC for 1 hour.
-
Treatment: Add AO-1 at the toxic concentration (e.g., 50 µM).
-
Readout: Measure viability after 24 hours.
| Outcome | Interpretation | Action |
| Full Rescue | Toxicity is ROS-dependent (GSH depletion). | The concentration is too high for specific signaling studies. Lower dose or focus on antioxidant pathways. |
| No Rescue | Toxicity is mechanism-specific (e.g., Apoptosis). | Proceed with current concentration; the effect is likely genuine target engagement. |
Module 3: Assay Interference (MTT vs. ATP)
The Issue: "MTT assay shows high viability, but cells look dead under the microscope," OR "MTT shows 0% viability, but cells look intact."
The Science: Diarylheptanoids can interfere with Tetrazolium assays (MTT/MTS) in two ways:
-
Chemical Reduction: The phenolic hydroxyl groups can directly reduce MTT to formazan in the absence of cells (False Positive) [3].
-
Metabolic Shift: AO-1 affects mitochondrial respiration. Since MTT relies on mitochondrial dehydrogenase, the assay may reflect metabolic slowing rather than cell death (False Negative) [4].
Recommended Workflow: Orthogonal Assays
Do not rely solely on MTT. Use an ATP-based luminescent assay (e.g., CellTiter-Glo) or LDH Release assay.
Comparative Data Table (Example Pattern):
| Assay Type | Mechanism | AO-1 Interference Risk | Recommendation |
| MTT/MTS | Mitochondrial Reductase | High (Direct reduction or metabolic slowing) | Avoid at >20 µM |
| CellTiter-Glo | ATP Quantitation | Low (Lysis step eliminates compound interference) | Primary Choice |
| LDH Release | Membrane Integrity | Low (Measures necrosis/late apoptosis) | Secondary Validation |
Visualizing the Troubleshooting Logic
The following diagram outlines the decision-making process when encountering high-dose toxicity.
Caption: Decision tree for isolating physical artifacts (solubility) and chemical artifacts (ROS) from true cytotoxicity.
Module 4: Mechanism of Action (The Michael Acceptor)
Understanding the chemical warhead of AO-1 is crucial for experimental design. The
Caption: Dual mechanism: Low doses target signaling (NF-kB), while high doses deplete GSH leading to oxidative death.
FAQ: Frequently Asked Questions
Q: Can I use DMSO concentrations higher than 0.5% to solve the solubility issue? A: No. While AO-1 dissolves well in 100% DMSO, most mammalian cells exhibit vehicle toxicity above 0.5% DMSO. High DMSO also permeabilizes membranes, potentially synergizing with AO-1 to cause artificial toxicity. Use the BSA-conjugation method described in Module 1 instead.
Q: My IC50 shifts dramatically between 24h and 48h. Why? A: This is characteristic of diarylheptanoids. The initial effect (0-12h) is often ROS-mediated stress. If cells survive this "shock," they may recover, or they may undergo delayed apoptosis. Always perform time-course experiments (6h, 12h, 24h, 48h) rather than a single endpoint.
Q: Is this compound stable in media? A: The enone system is reactive. In media containing serum (FBS), AO-1 will slowly bind to serum proteins. If you use low-serum media (1% FBS) to avoid this, you risk starving the cells. Recommendation: Maintain standard 10% FBS but treat the serum-binding as a constant variable; do not compare IC50s between 1% and 10% FBS conditions.
References
-
Solubility & Formulation
-
Mechanism (ROS/GSH)
-
Assay Interference
-
Target Specificity
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | CAS:100667-52-5 | Manufacturer ChemFaces [chemfaces.com]
- 3. Antioxidant and Free Radical Scavenging Potential of Yakuchinone B Derivatives in Reduction of Lipofuscin Formation Using H2O2-Treated Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 5. biocrick.com [biocrick.com]
Technical Support Center: Minimizing Side Reactions in Claisen-Schmidt Condensation of Diarylheptanoids
Introduction: The "Methylene vs. Methyl" Challenge
In the synthesis of diarylheptanoids (such as curcuminoids), the Claisen-Schmidt condensation presents a unique regioselectivity challenge. The central linker—typically a
-
The Central Methylene (
): Highly acidic ( ) and thermodynamically favored for deprotonation. -
The Terminal Methyls (
): Less acidic ( ) but required for the formation of the linear heptanoid backbone.
The Problem: Under standard basic conditions (e.g., NaOH/KOH), the base preferentially deprotonates the central methylene, leading to Knoevenagel condensation (branched products) rather than the desired Aldol condensation (linear products). Furthermore, the harsh conditions often trigger Cannizzaro disproportionation of the aldehyde or Michael addition polymerization.
This guide details the Boron-Template (Pabon) Method , the industry-standard protocol to invert this reactivity, along with a troubleshooting matrix for common failures.
Module 1: The Core Protocol (Boron-Template Method)
To force the reaction at the terminal methyl groups, you must mask the central methylene. We utilize a boron complex to "lock" the enol form, preventing Knoevenagel condensation and activating the terminal carbons.
Mechanism of Action
-
Boron Oxide (
): Forms a rigid dioxaborine complex with the -diketone. This ties up the central electron density, making the position unreactive. -
Tributyl Borate: Acts as a chemical water scavenger. Water produced during condensation hydrolyzes the boron complex; removing it is critical for high yields.
-
Primary Amine (n-Butylamine): Acts as a mild base to deprotonate the terminal methyl groups of the boron-diketone complex.
Step-by-Step Protocol
Standard Scale: 10 mmol
-
Complexation:
-
Dissolve acetylacetone (1.0 eq) and
(0.5 eq) in Ethyl Acetate (EtOAc). -
Heat to 80°C for 30 min . The suspension will thicken as the complex forms.
-
-
Scavenging:
-
Add Tributyl borate (2.0 - 4.0 eq) . Stir for 15 min at 60-70°C.
-
Critical: Ensure the system is under an inert atmosphere (
or Ar).
-
-
Condensation:
-
Add the Aromatic Aldehyde (2.0 - 2.2 eq) .
-
Add n-Butylamine (0.2 - 0.4 eq) dropwise over 30 minutes.
-
Stir at 80°C for 4-6 hours . The mixture will turn deep red/orange.
-
-
Hydrolysis (Deprotection):
-
Cool to 60°C. Add 1N HCl (approx. equal volume) and stir for 1 hour. This breaks the boron complex, releasing the free diarylheptanoid.
-
-
Isolation:
-
Separate the organic layer.[1] Wash with water and brine.
-
Precipitate the product by adding MeOH or cold Ether.
-
Module 2: Visualizing the Pathway
The following diagram illustrates the divergence between the desired Pabon route and the failure modes (Knoevenagel/Cannizzaro).
Caption: Mechanistic divergence: Boron complexation blocks the thermodynamic C3-pathway (Red), forcing the reaction through the kinetic C1-pathway (Green).
Module 3: Troubleshooting & FAQs
Issue 1: "I am getting a sticky, dark red oil instead of a solid precipitate."
Diagnosis: This is the most common failure mode, usually caused by incomplete hydrolysis of the boron complex or the presence of mono-condensed intermediates .
-
Root Cause A (Water): If the reaction wasn't dry, the boron complex hydrolyzes prematurely, stopping the reaction at the mono-condensed stage (half-curcumin). These intermediates are often oils.
-
Root Cause B (Polymerization): Overheating (>100°C) or excess base can cause Michael addition polymerization (tar).
Corrective Action:
-
Increase Scavenger: Increase Tributyl borate loading to 4.0 eq.
-
Strict Hydrolysis: Ensure the post-reaction acid wash (1N HCl) is vigorous and lasts at least 60 minutes at 60°C. The boron complex is robust and requires heat to release the product.
-
Purification: Dissolve the oil in a minimum amount of hot Methanol and add dropwise to cold water or dilute acetic acid to induce precipitation.
Issue 2: "My yield is low, and I see unreacted aldehyde."
Diagnosis: Cannizzaro Reaction or Base Deactivation .
-
Mechanism: If using free hydroxide (NaOH), non-enolizable aldehydes (like Vanillin or Benzaldehyde) undergo disproportionation into the alcohol and carboxylic acid.[2]
-
Mechanism: Phenolic aldehydes (like Vanillin) can form phenoxide anions, which deactivate the aldehyde toward nucleophilic attack.
Corrective Action:
-
Switch to Pabon: Do not use hydroxide bases. Use n-Butylamine or Piperidine.
-
Protect Phenols: If using a very electron-rich aldehyde, protect the phenolic -OH (e.g., as an acetate or MOM ether) before condensation. This prevents phenoxide formation and increases electrophilicity.
Issue 3: "I am detecting branched isomers (Knoevenagel products)."
Diagnosis: Complexation Failure . The central methylene was not effectively masked.
-
Root Cause: The
used may be hydrated (boric acid) or the complexation step was too short.
Corrective Action:
-
Reagent Quality: Ensure
is anhydrous. If in doubt, flame-dry it or use (Boron Trifluoride Etherate) as a more potent alternative complexing agent (though harder to handle). -
Time: Extend the initial complexation step (Acetylacetone + Boron source) to 1 hour before adding the aldehyde.
Module 4: Data & Optimization
Solvent & Base Selection Matrix
The choice of solvent impacts the solubility of the Boron complex and the rate of reaction.
| Solvent | Polarity | Suitability | Notes |
| Ethyl Acetate (EtOAc) | Moderate | Optimal | Excellent solubility for Boron complexes; easy workup. |
| DMF | High | Good | Use for highly polar aldehydes. Harder to remove. |
| Ethanol/Methanol | High | Avoid | Reacts with borates; interferes with complexation. |
| Toluene | Low | Poor | Poor solubility of the intermediate complex. |
Reagent Stoichiometry for Optimization
| Component | Standard Eq. | Optimization Range | Function |
| 1.0 | Fixed | Substrate | |
| Boric Oxide ( | 0.5 - 1.0 | 0.5 - 1.2 | Protecting Group. Excess helps if reagents are "wet".[3] |
| Tributyl Borate | 2.0 | 2.0 - 4.0 | Water Scavenger. Crucial for yield. |
| n-Butylamine | 0.4 | 0.2 - 0.5 | Catalyst. Excess leads to Michael addition byproducts. |
Module 5: Decision Tree for Troubleshooting
Caption: Diagnostic workflow for isolating the root cause of reaction failure.
References
-
Pabon, H. J. J. (1964). A synthesis of curcumin and related compounds.[4][5][6] Recueil des Travaux Chimiques des Pays-Bas, 83(4), 379-386. Link
-
Ramirez-Ahumada, M., et al. (2022). Improved Synthesis of Asymmetric Curcuminoids and Their Assessment as Antioxidants. Antioxidants, 11(4), 783. Link
-
BenchChem Technical Support. (2025). Minimizing By-product Formation in Claisen-Schmidt Condensation. BenchChem Technical Guides. Link
-
Ferrari, E., et al. (2009). Synthesis and characterization of new curcumin derivatives. Journal of Medicinal Chemistry. (Cited via ResearchGate). Link
Sources
Addressing precipitation of 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one in aqueous media
Compound: 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Classification: Linear Diarylheptanoid | LogP: ~4.2 | MW: 280.36 g/mol [1][2]
Introduction: Why This Molecule "Crashes"
Welcome to the technical support hub for This compound . If you are reading this, you have likely encountered the "milky cloud" upon dilution or inconsistent IC50 data in your cell assays.
As a Senior Application Scientist, I need you to understand the physics governing this molecule. This is a linear diarylheptanoid , structurally analogous to Curcumin.[3] It possesses a "Grease-Brick" characteristic:
-
High Lipophilicity (LogP ~4.2): It thermodynamically prefers sticking to itself or plastic over entering the ordered hydrogen-bond network of water.[1]
-
Enone Instability: The
-unsaturated ketone backbone is sensitive to nucleophilic attack and oxidative degradation at physiological pH (7.4), leading to rapid disappearance that mimics precipitation.
This guide provides the protocols to force this molecule into solution and keep it there.
Part 1: Stock Solution Architecture
Stop using ethanol for long-term storage.[1]
The Golden Rule: This compound must be stored in anhydrous DMSO (Dimethyl Sulfoxide) .
-
Solubility Limit: >20 mg/mL in DMSO.[1]
-
Storage Temperature: -20°C or -80°C.
-
Vial Type: Amber glass (protects the enone from UV-induced isomerization).[1]
Protocol 1: Master Stock Preparation
-
Weigh the lyophilized powder in a low-humidity environment.
-
Dissolve in anhydrous DMSO to reach a 10 mM or 20 mM concentration.
-
Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any particulates remain.
-
Aliquot immediately into single-use volumes (e.g., 20 µL) to prevent freeze-thaw cycles.
-
Why? Repeated freeze-thaw introduces condensation (water), which nucleates micro-crystals inside your stock vial.
Part 2: Aqueous Solubilization Strategies
Choose your protocol based on your assay sensitivity.
Method A: The "Rapid Dispersion" (For Short-Term Assays)
Best for: Acute signaling studies (< 6 hours).[1]
The Trap: Direct addition of DMSO stock to a large volume of media causes "shock precipitation." The Fix: Step-down dilution.[1]
-
Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 into pure DMSO first (creates 1 mM).
-
The Spike: Pipette the media into the tube, then add the DMSO spike while vortexing the media.
-
Do not add DMSO to an empty tube and pour media on top.[1]
-
-
Final Concentration: Ensure final DMSO is < 0.1% (v/v) .
-
Note: At 10 µM drug concentration, you are near the solubility cliff. If precipitation occurs, switch to Method B.
-
Method B: Cyclodextrin Complexation (The Gold Standard)
Best for: Long-term incubations (24h - 72h) and in vivo work.[1]
Diarylheptanoids fit perfectly into the hydrophobic cavity of Hydroxypropyl-
Protocol:
-
Prepare a 20% (w/v) HP-
-CD stock solution in your buffer/media (filter sterilized).[1] -
Add your compound (from DMSO stock) directly into this Cyclodextrin vehicle.
-
Sonicate at 37°C for 15 minutes.
-
Result: The solution should remain clear. The cyclodextrin prevents crystal lattice formation.
Part 3: Visualization of Solubilization Logic
The following diagram illustrates the decision matrix for choosing the correct solvent system based on your experimental constraints.
Figure 1: Decision Matrix for Solubilization.[1] Select the pathway that matches your experimental duration to avoid precipitation artifacts.
Part 4: Troubleshooting & FAQs
Q1: I see needle-like structures in my cell culture dish after 2 hours. What are they? A: Those are crystals of your compound.[1]
-
Diagnosis: You likely exceeded the thermodynamic solubility limit of the media (usually ~5-10 µM for this class without carriers).[1]
-
Solution: You must use Method B (Cyclodextrin) or add Serum (FBS) to 10% before adding the drug. Albumin (BSA) in serum acts as a natural carrier, binding the drug and preventing crystallization.
Q2: My IC50 for cytotoxicity shifts from 10 µM to >50 µM when I repeat the experiment. A: This is a classic sign of chemical degradation , not just solubility.
-
Mechanism: At pH 7.4 (physiological), the enone backbone is susceptible to hydrolysis and Michael addition with media components (amines/thiols).
-
Fix:
-
Refresh media daily.[1]
-
Check the pH of your media; if it drifts >7.5, degradation accelerates 10-fold.
-
Use freshly thawed stock for every single experiment.
-
Q3: Can I use Ethanol instead of DMSO? A: No. While soluble in ethanol, ethanol evaporates rapidly in plate wells and is more cytotoxic to cells at required concentrations. Furthermore, ethanol stocks of diarylheptanoids are prone to oxidation over time.
Part 5: Stability Data Summary
| Parameter | Condition | Status | Recommendation |
| Stock Stability | DMSO, -20°C | Stable (Months) | Use amber vials. |
| Aqueous Stability | PBS, pH 7.4 | Unstable (t1/2 < 8 hrs) | Use immediately. |
| Media Stability | DMEM + 10% FBS | Moderate (Protein binding) | Serum stabilizes the drug. |
| Light Sensitivity | Ambient Light | Sensitive | Protect from light (Enone isomerization). |
References
-
Diarylheptanoid Chemical Properties: ChemicalBook. (2025).[4][5][6] this compound Chemical Properties and Uses.
-
Stability of Diarylheptanoids in Aqueous Media: Molecules. (2022).[7] Membrane Permeability and Aqueous Stability Study of Linear and Cyclic Diarylheptanoids. (Demonstrates rapid degradation of linear diarylheptanoids at pH 7.4).
-
Solubilization Strategies (Cyclodextrins): Taylor & Francis Online. (2019).[2][8] Polyphenol Nanoformulations for Cancer Therapy: Role of Milk Components and Cyclodextrins.
-
Structural Classification (PubChem): National Institutes of Health (NIH). (2025).[4][5][6] PubChem Compound Summary for CID 45783180: this compound. [1]
Sources
- 1. This compound | C19H20O2 | CID 45783180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB011319) - FooDB [foodb.ca]
- 3. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring diarylheptanoid derivatives to target LIMK1 as potential agents against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 100667-52-5 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Membrane Permeability and Aqueous Stability Study of Linear and Cyclic Diarylheptanoids from Corylus maxima [mdpi.com]
- 8. Determination of the absolute configurations and anti-angiogenic activities of new diarylheptanoid glucosides from <i>Curcuma phaeocaulis</i> - Arabian Journal of Chemistry [arabjchem.org]
Validation & Comparative
Technical Validation Guide: Elemental Analysis for 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one
Executive Summary
In the development of neuroprotective agents for Alzheimer’s disease, 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one (hereafter HPHO ) has emerged as a critical lead compound due to its efficacy in mitigating amyloid-
This guide provides a rigorous validation framework using Elemental Analysis (EA) via combustion (CHN). While High-Performance Liquid Chromatography (HPLC) is the standard for identifying organic impurities, it fails to detect "invisible" contaminants such as residual moisture, trapped inorganic salts, or silica gel fines from flash chromatography. EA is the only absolute method to validate bulk mass balance.
The Verdict: For pharmaceutical-grade validation, EA must be used in tandem with HPLC. A "Pass" in EA (defined as
Theoretical Framework & Target Values
Before initiating experimental protocols, the theoretical composition must be established. HPHO is a linear diarylheptanoid with the molecular formula C
Calculated Elemental Composition
Molecular Weight: 280.36 g/mol
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Acceptable Range ( |
| Carbon (C) | 19 | 12.011 | 228.21 | 81.40% | 81.00% – 81.80% |
| Hydrogen (H) | 20 | 1.008 | 20.16 | 7.19% | 6.79% – 7.59% |
| Oxygen (O) | 2 | 15.999 | 32.00 | 11.41% | Calculated by difference |
Scientist's Note: The high carbon content (>80%) makes this molecule particularly sensitive to incomplete combustion (sooting). Optimization of the oxygen boost phase in the combustion cycle is critical.
Comparative Analysis: EA vs. Alternatives
Why perform EA when HPLC is available? The table below outlines the mechanistic differences and why relying solely on chromatography is a risk in drug development.
Table 1: Performance Comparison of Purity Validation Methods
| Feature | Elemental Analysis (CHN) | HPLC-UV/DAD | qNMR (Quantitative NMR) |
| Primary Detection | Bulk elemental mass ratios (C, H, N). | UV-active organic impurities. | Proton count & structural ID. |
| Blind Spots | Cannot distinguish isomers (e.g., position of double bond). | Inorganic salts, water, silica, non-UV active solvents. | Requires expensive internal standards; lower sensitivity than HPLC. |
| Sensitivity | High precision for bulk purity (>99.5%). | High sensitivity for trace organic impurities (<0.1%). | Moderate (~1% limit of detection). |
| Sample Destructive? | Yes (Combustion). | No (if fraction collected). | No. |
| Critical Utility | Validates "Dry Weight" & Salt/Solvate absence. | Validates Isomeric Purity. | Validates Structural Identity. |
Experimental Protocol: Self-Validating Workflow
This protocol is designed to minimize human error and environmental interference.
Sample Preparation (The Critical Step)
Diarylheptanoids are lipophilic and can trap non-polar solvents (e.g., Ethyl Acetate, Dichloromethane) within their lattice. Conversely, if the sample is amorphous, it may be hygroscopic.
-
Recrystallization/Purification: Ensure the final step involves a solvent with a low boiling point (e.g., Et
O or Pentane wash) to facilitate drying. -
High-Vacuum Drying:
-
Hygroscopic Handling: If the compound appears oily, handle quickly in a low-humidity environment or a glovebox to prevent atmospheric water absorption (
adds mass but no Carbon, depressing the %C result).
Instrument Configuration (Combustion)
-
Instrument: Thermo FlashSmart or Elementar vario EL cube (or equivalent).
-
Carrier Gas: Helium (99.999%).
-
Combustion Temp: 950°C (Standard) or 1050°C (if refractory carbides are suspected, though unlikely for C/H/O compounds).
-
Oxygen Boost: Set to High (2-3 seconds injection) to ensure complete oxidation of the phenyl rings.
The "Standard Bracket" Method
To ensure data trustworthiness, never run the sample in isolation. Use the Standard-Sample-Standard bracket:
-
Run 1: Acetanilide Standard (verify calibration).
-
Run 2: HPHO Sample (Replicate A).
-
Run 3: HPHO Sample (Replicate B).
-
Run 4: Acetanilide Standard (verify no drift).
Data Interpretation & Troubleshooting
A deviation outside the
Diagnostic Logic:
-
Scenario A: Low %C, High %H
-
Diagnosis:Solvent Entrapment. Likely residual Ethyl Acetate or Ethanol.
-
Action: Re-dry sample at higher temp or lower pressure. Run
H-NMR to confirm solvent peaks.
-
-
Scenario B: Low %C, Normal/High %H
-
Diagnosis:Moisture Contamination. Water (
) dilutes the Carbon mass percentage. -
Action: Check hygroscopicity.[3] Dry immediately before weighing.
-
-
Scenario C: Low %C, Low %H
-
Diagnosis:Inorganic Contamination. Silica gel, sodium sulfate, or metal salts are present (they contain neither C nor H).
-
Action: Dissolve in non-polar solvent, filter through a 0.2
m PTFE membrane to remove inorganics, re-evaporate.
-
Visualizing the Workflow
The following diagram illustrates the decision-making process for validating HPHO purity.
Figure 1: Integrated Elemental Analysis validation workflow with troubleshooting loops for common impurity types.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45783180, this compound. Retrieved October 26, 2025, from [Link]
- tolerance). Retrieved from [Link]
-
Zhang, H., et al. (2016). Neuroprotective effects of diarylheptanoids from Alpinia officinarum. PubMed. Retrieved from [Link]
-
Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation Best Practices. Retrieved from [Link]
-
University of British Columbia. Elemental Analysis Facility Guidelines. Retrieved from [Link]
Sources
Reference Standards for 7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one Quality Control
Executive Summary & Technical Context[1][2][3]
7-(4-Hydroxyphenyl)-1-phenyl-4-hepten-3-one (often designated as AO-1 in pharmacognosy literature) is a linear diarylheptanoid primarily isolated from Alpinia officinarum and Alpinia katsumadai. It has emerged as a high-value target in Alzheimer’s research due to its neuroprotective effects against Amyloid-
The QC Challenge:
Unlike robust alkaloids, AO-1 contains an
-
Geometric Isomerism: The C4=C5 double bond exists primarily in the trans (E) configuration, but cis (Z) isomers can form under light exposure, altering bioactivity.
-
Michael Addition: The enone is an electrophile, susceptible to nucleophilic attack (e.g., by solvents or biological thiols), leading to degradation artifacts.
-
Co-elution: In natural extracts, it co-occurs with structurally similar reduced forms (heptan-3-ones) and methoxy-derivatives (e.g., yakuchinones), requiring high-resolution separation.
This guide compares the three primary reference standard strategies available to researchers and provides a self-validating protocol for their qualification.
Comparative Analysis: Reference Standard Options
There is currently no USP/EP monograph for this specific molecule. Researchers must choose between Commercial Certified Reference Materials (CRMs), Reagent Grade standards, or In-House Isolation.
Table 1: Performance Matrix of Reference Standard Sources
| Feature | Option A: Certified Reference Material (CRM) | Option B: Commercial Reagent Grade | Option C: In-House Isolation (Alpinia Extract) |
| Purity | >98.0% (qNMR validated) | >95% (HPLC area %) | Variable (Requires Preparative HPLC) |
| Traceability | High (NIST/ISO 17034) | Low (Vendor CoA only) | Internal (Batch-to-Batch) |
| Isomeric Definition | Explicit E/Z ratio provided | Often undefined | Mixed (unless chirally separated) |
| Stability Data | Real-time stability provided | Expiry based on date of mfg | Unknown (Must be determined) |
| Cost | High ( | Moderate ( | High Labor / Low Material ($) |
| Best Use Case | GMP Release, Clinical PK Studies | High-Throughput Screening (HTS) | Method Development, R&D |
Expert Insight: The "Purity Trap"
Option B is often dangerous for AO-1. Many commercial vendors synthesize diarylheptanoids via Claisen-Schmidt condensation. If the purification step is lax, the final product may contain significant amounts of the dehydro precursors or unreacted benzaldehyde derivatives, which possess vastly different molar extinction coefficients at 280 nm, skewing quantitation by up to 15%.
Experimental Protocol: Self-Validating QC Workflow
To ensure data integrity, any reference standard (especially Option B or C) must undergo the following qualification protocol. This method separates the target enone from its saturated analogs.
A. System Suitability & Chromatography Conditions
-
Instrument: UHPLC with Diode Array Detection (DAD) and MS (optional but recommended).
-
Stationary Phase: C18 Column (e.g., Phenomenex Kinetex or Waters BEH), 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Prevents phenolic peak tailing).
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 35°C (Control is critical to prevent on-column isomerization).
-
Detection: UV 280 nm (max) and 254 nm.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 20 | Equilibration |
| 2.0 | 20 | Isocratic Hold |
| 15.0 | 80 | Linear Gradient |
| 17.0 | 95 | Wash |
| 20.0 | 20 | Re-equilibration |
B. Validation Steps (The "Self-Check")
-
Linearity Check: Prepare 5 concentrations (10–200 µg/mL).
must be . -
Isomer Ratio Test: Irradiate a small aliquot of the standard with UV light (254 nm) for 10 minutes. Inject. You should see the emergence of a slightly earlier eluting peak (the Z-isomer).
-
Pass Criteria: If the "fresh" standard shows this peak >2%, the standard is degraded.
-
-
Mass Balance (for In-House Stds): Purity by HPLC (UV) must align with Purity by qNMR. A discrepancy >2% indicates non-chromophoric impurities (salts, solvents).
Visualization: QC Decision & Degradation Pathways
Diagram 1: Reference Standard Selection Logic
This flowchart guides the selection of the appropriate standard based on the research stage.
Caption: Decision matrix for selecting AO-1 reference standards based on regulatory requirements and budget.
Diagram 2: The Enone Instability Mechanism
Understanding why the standard degrades is crucial for storage.
Caption: Primary degradation pathways for this compound. Storage at -20°C in amber vials is mandatory.
References
-
Zhang, Q., et al. (2016). 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia officinarum, Protects Neurons against Amyloid-
Induced Toxicity.[3][4][5][6] Biological and Pharmaceutical Bulletin, 39(12), 1961-1967. Link -
Liu, D., et al. (2012). A novel dimeric diarylheptanoid from the rhizomes of Alpinia officinarum.[7] Chinese Chemical Letters, 23(2), 189-192.[7] Link
-
Felegyi-Tóth, C. A., et al. (2022). Membrane Permeability and Aqueous Stability Study of Linear and Cyclic Diarylheptanoids from Corylus maxima.[8] Plants, 11(12), 1563. Link
-
PubChem. Compound Summary for CID 45783180: this compound. National Library of Medicine. Link
-
Abubakar, I. B., et al. (2018). A review on the ethnomedicinal uses, phytochemistry and pharmacology of Alpinia officinarum Hance. Journal of Ethnopharmacology, 224, 45-62. Link
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. 7-(4-Hydroxyphenyl)-1-phenyl-4E-hepten-3-one, a Diarylheptanoid from Alpinia officinarum, Protects Neurons against Amyloid-β Induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocrick.com [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Diarylheptanoids from the Rhizome of Alpinia officinarum HANCE [jstage.jst.go.jp]
- 8. Membrane Permeability and Aqueous Stability Study of Linear and Cyclic Diarylheptanoids from Corylus maxima - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
